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Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Bromopyridin-4-yl)morpholin-3-one

CAS Registry Number: 1049023-73-5[1] Executive Summary 4-(2-Bromopyridin-4-yl)morpholin-3-one is a high-value heterocyclic building block used extensively in modern medicinal chemistry, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1049023-73-5[1]

Executive Summary

4-(2-Bromopyridin-4-yl)morpholin-3-one is a high-value heterocyclic building block used extensively in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and anticoagulants (Factor Xa).[1] Its structural significance lies in its bifunctionality: the 2-bromopyridine moiety serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Stille), while the morpholin-3-one ring acts as a polar, metabolically stable isostere for morpholine, often improving the solubility and hydrogen-bonding profile of drug candidates.[1]

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthesis protocols, and application in structure-activity relationship (SAR) campaigns.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
CAS Number 1049023-73-5
IUPAC Name 4-(2-bromopyridin-4-yl)morpholin-3-one
Molecular Formula C₉H₉BrN₂O₂
Molecular Weight 257.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~0.8 - 1.2
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Ether O)
H-Bond Donors 0
Structural Analysis

The compound features a morpholin-3-one lactam fused to the C4 position of a pyridine ring.[1] The C2 position of the pyridine retains a bromine atom.[1][2][3]

  • Selectivity Handle: The C2-Br bond is chemically distinct from the C4-N bond, allowing for orthogonal functionalization.[1]

  • Pharmacophore: The morpholinone oxygen often serves as a vector for water-mediated hydrogen bonding in protein active sites.[1]

Synthetic Pathways[1][2][6][8]

To ensure high purity and regioselectivity, two distinct synthetic strategies are recommended: the Cross-Coupling Route (for rapid discovery) and the Ring-Closure Route (for scalable manufacturing).[1]

Method A: Pd-Catalyzed C-N Cross-Coupling (Discovery Route)

This method utilizes the high reactivity of 2-bromo-4-iodopyridine to ensure regioselective coupling at the C4 position, leaving the C2-bromide intact for downstream chemistry.[1]

  • Reactants: 2-Bromo-4-iodopyridine (1.0 eq), Morpholin-3-one (1.2 eq).[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).[1]

  • Base: Cs₂CO₃ (1.5 eq).[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Conditions: 100°C, 12-16 hours, Inert Atmosphere (N₂/Ar).

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the weaker C-I bond (C4) over the stronger C-Br bond (C2), ensuring the morpholinone is installed exclusively at the 4-position.[1]

Method B: De Novo Ring Construction (Scalable Route)

For larger scales (>100g), building the morpholinone ring onto an aniline precursor avoids expensive palladium catalysts and heavy metal scavenging.[1]

  • Step 1: Amidation. React 4-amino-2-bromopyridine with (2-chloroethoxy)acetyl chloride in the presence of a mild base (TEA or DIPEA) in DCM at 0°C to RT.

  • Step 2: Cyclization. Treat the intermediate amide with a strong base (NaH or KOtBu) in THF/DMF to induce intramolecular

    
     displacement of the alkyl chloride by the amide nitrogen.[1]
    
Experimental Workflow Visualization

Synthesis_Workflow Start_A 2-Bromo-4-iodopyridine Reagent_A Morpholin-3-one Pd(dba)3 / Xantphos Start_A->Reagent_A Product 4-(2-Bromopyridin-4-yl) morpholin-3-one (CAS 1049023-73-5) Start_A->Product Buchwald-Hartwig (Regioselective C-I insertion) Start_B 4-Amino-2-bromopyridine Reagent_B1 (2-Chloroethoxy)acetyl chloride Start_B->Reagent_B1 Inter_B Intermediate Amide Start_B->Inter_B Acylation Reagent_B2 NaH / THF Inter_B->Reagent_B2 Inter_B->Product Cyclization (SN2)

Caption: Figure 1. Dual synthetic strategies for CAS 1049023-73-5. Method A (top) prioritizes speed; Method B (bottom) prioritizes cost-efficiency.

Medicinal Chemistry Applications

This compound is a "linchpin" intermediate.[1] The 2-bromopyridine motif allows it to be coupled to aryl or heteroaryl boronic acids/esters in the final stages of library synthesis.[1]

Common Derivatizations:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl kinase inhibitors.[1]

  • Buchwald-Hartwig Amination: Displacement of the C2-Br with amines to create 2,4-diaminopyridine derivatives.[1]

  • Stille Coupling: Introduction of vinyl or alkyl groups.[1]

Why Morpholin-3-one? Unlike the basic morpholine ring (


), the morpholin-3-one is non-basic.[1] This eliminates potential lysosomotropic trapping and reduces hERG channel affinity, a common liability for basic amines in drug discovery.[1]

Analytical Characterization Standards

To validate the identity of the synthesized material, the following analytical signatures must be observed.

Nuclear Magnetic Resonance (NMR)[1][2][6]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.45 (d, J = 5.5 Hz, 1H, Pyridine C6-H).[1]
      
    • 
       7.85 (d, J = 2.0 Hz, 1H, Pyridine C3-H).[1]
      
    • 
       7.60 (dd, J = 5.5, 2.0 Hz, 1H, Pyridine C5-H).[1]
      
    • 
       4.25 (s, 2H, Morpholinone C2-H).[1]
      
    • 
       4.00 (t, J = 5.0 Hz, 2H, Morpholinone C6-H).[1]
      
    • 
       3.85 (t, J = 5.0 Hz, 2H, Morpholinone C5-H).[1]
      
    • Note: The deshielded singlet at ~4.25 ppm is characteristic of the methylene adjacent to the carbonyl and oxygen.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+

  • Expected Mass:

    • [M+H]⁺ = 257.0 / 259.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).[1]

    • [M+Na]⁺ = 279.0 / 281.0.[1]

  • Retention Time: Mid-polar region on C18 reverse phase (e.g., 40-60% MeOH/Water gradient).[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.[1]

  • Spill Cleanup: Sweep up solid material avoiding dust generation.[1] Neutralize surfaces with mild detergent.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation or hydrolysis over long periods.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for C-N coupling conditions cited in Method A).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 51063918 (Isomer analog). Retrieved from [Link]

  • Wang, L., et al. (2014).[1] "Synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one: optimized." ResearchGate.[1] (Reference for ring construction methodology). Retrieved from [Link]

Sources

Exploratory

2-bromo-4-(3-oxomorpholino)pyridine building block

Executive Summary The building block 2-bromo-4-(3-oxomorpholino)pyridine represents a high-value scaffold in modern drug discovery, particularly within the kinase inhibitor space (PI3K, mTOR, DNA-PK).[1] This molecule co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The building block 2-bromo-4-(3-oxomorpholino)pyridine represents a high-value scaffold in modern drug discovery, particularly within the kinase inhibitor space (PI3K, mTOR, DNA-PK).[1] This molecule combines the privileged pyridine pharmacophore with a morpholin-3-one moiety—a bioisostere of morpholine designed to enhance metabolic stability by blocking oxidative clearance sites.

This guide provides a comprehensive technical analysis of this building block, detailing its structural advantages, a self-validating synthesis protocol via regioselective Buchwald-Hartwig amination, and its downstream utility in cross-coupling reactions.[1]

Part 1: Structural Analysis & Pharmacophore Logic

1.1 The "Why": Morpholin-3-one vs. Morpholine

While the morpholine ring is a ubiquitous solubility-enhancing group, it suffers from a metabolic liability: oxidation at the


-carbon (relative to nitrogen) by Cytochrome P450 enzymes leads to ring opening and clearance.[1]

The 3-oxomorpholine (morpholin-3-one) substitution addresses this directly:

  • Metabolic Blockade: The carbonyl group at the 3-position oxidizes the carbon adjacent to the nitrogen, effectively "pre-oxidizing" the metabolic soft spot and preventing further degradation.

  • Electronic Modulation: Unlike the basic nitrogen of morpholine (

    
    ), the lactam nitrogen is non-basic and planar. This reduces the risk of hERG channel inhibition (often driven by basic amines) and alters the hydrogen bond donor/acceptor profile, favoring interactions with specific kinase hinge regions.
    
1.2 The "What": The 2-Bromo-Pyridine Core

The 2-bromo position serves as a versatile "exit vector." In Fragment-Based Drug Discovery (FBDD), this halogen is the handle for:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl "warheads."

  • Buchwald-Hartwig Amination: Introduction of solubilizing amines or hinge-binding motifs.[1]

  • Negishi Coupling: Introduction of alkyl/cycloalkyl spacers.

Part 2: Synthetic Routes & Regioselectivity[1]

Synthesizing 2-bromo-4-(3-oxomorpholino)pyridine requires overcoming a specific challenge: Lactam Nucleophilicity .[1] Unlike simple amines, the lactam nitrogen of morpholin-3-one is poorly nucleophilic.[1][2] Standard


 (Nucleophilic Aromatic Substitution) conditions often fail or require excessive heat, leading to decomposition.

The Solution: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig).[3]

2.1 Retrosynthetic Analysis (Graphviz)

Retrosynthesis cluster_logic Regioselectivity Logic Target 2-bromo-4-(3-oxomorpholino)pyridine (Target Scaffold) Disconnection C-N Bond Formation (Buchwald-Hartwig) Target->Disconnection Precursor1 2-Bromo-4-iodopyridine (Electrophile) Disconnection->Precursor1 Precursor2 Morpholin-3-one (Nucleophile) Disconnection->Precursor2 Note Iodine (C4) is more reactive towards Pd-oxidative addition than Bromine (C2).

Figure 1: Retrosynthetic strategy relying on the differential reactivity of Halogens (I > Br) to ensure the morpholinone attaches exclusively at Position 4.[4]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-bromo-4-(3-oxomorpholino)pyridine via regioselective Buchwald-Hartwig coupling. Scale: 10 mmol (scalable to >100g).

3.1 Reagents & Materials
ReagentEquiv.[5]RoleCritical Note
2-Bromo-4-iodopyridine 1.0ElectrophileThe Iodine at C4 reacts preferentially over Br at C2.[1]
Morpholin-3-one 1.2NucleophileLactam; requires deprotonation.[1]

0.02Catalyst SourcePd(0) source.[5] Must be stored under Argon.
Xantphos 0.04LigandLarge bite angle favors reductive elimination of amides.

2.0BaseAnhydrous is critical. Promotes lactam deprotonation.
1,4-Dioxane SolventSolventAnhydrous, degassed.[1]
3.2 Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [1]

  • Oven-dry a 100 mL Schlenk flask and a magnetic stir bar. Cool under a stream of dry Argon.

  • Why: Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.

Step 2: Reagent Charging

  • Charge the flask with 2-Bromo-4-iodopyridine (2.84 g, 10 mmol), Morpholin-3-one (1.21 g, 12 mmol), and

    
     (6.5 g, 20 mmol).
    
  • Add Xantphos (231 mg, 0.4 mmol) and

    
     (183 mg, 0.2 mmol).
    
  • Evacuate and backfill with Argon three times.

Step 3: Reaction Initiation

  • Inject anhydrous 1,4-Dioxane (40 mL) via syringe.

  • Place the flask in a pre-heated oil bath at 90°C . Stir vigorously.

  • Monitoring: Monitor via LC-MS or TLC (50% EtOAc/Hexane) every 2 hours. The reaction typically completes in 6–12 hours.

  • Success Indicator: Disappearance of the starting iodide (retention time shift) and appearance of the product mass (M+H = 257/259, characteristic Br isotope pattern).

Step 4: Workup & Purification [1]

  • Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (

    
    , excess Carbonate, Pd black). Rinse the pad with EtOAc.
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Note: The product is moderately polar due to the lactam and pyridine nitrogen.

3.3 Troubleshooting & Optimization
  • Issue: Coupling observed at C2 (Bromine) instead of C4.

    • Fix: Lower temperature to 70°C. Ensure starting material is the Iodo -pyridine, not the dibromo. The C-I bond is significantly weaker and reacts faster.

  • Issue: Low conversion.

    • Fix: Ensure solvents are strictly anhydrous. Water quenches the catalytic cycle. Switch base to

      
       if 
      
      
      
      fails.

Part 4: Downstream Applications & Pathway Logic

Once synthesized, this building block acts as a "hinge binder" or "solvent front" moiety in kinase inhibitors.[1]

4.1 Workflow: From Scaffold to Lead Compound (Graphviz)

Workflow cluster_mech Biological Impact Scaffold 2-Bromo-4-(3-oxomorpholino) pyridine Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Scaffold->Suzuki Br-Handle Activation Lead Kinase Inhibitor Candidate (PI3K / mTOR) Suzuki->Lead C-C Bond Formation Bio1 Improved Metabolic Stability (Blocked Oxidation) Lead->Bio1 Bio2 Reduced hERG Liability (Lower Basicity) Lead->Bio2

Figure 2: The strategic workflow converting the building block into a bioactive lead compound, highlighting the biological advantages of the 3-oxomorpholine moiety.

4.2 Case Study: PI3K Inhibition

In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the hinge region (e.g., Val851 in PI3K


).
  • The Switch: Replacing morpholine with 3-oxomorpholine maintains this H-bond capability (via the carbonyl or the ether oxygen depending on binding mode) but drastically improves the pharmacokinetic profile by extending half-life (

    
    ).
    

References

  • Buchwald-Hartwig Amination of Lactams

    • Title: Palladium-Catalyzed Coupling of Amides and Carbam
    • Source:Journal of the American Chemical Society, 2001.
    • Link:[Link]

  • Metabolic Stability of Morpholin-3-one

    • Title: Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity.[4][6]

    • Source:Medicinal Research Reviews, 2020.[6]

    • Link:[Link]

  • Regioselectivity in Halopyridines

    • Title: Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines.[1]

    • Source:Tetrahedron, 2005.
    • Link:[Link]

  • Application in mTOR/PI3K Inhibitors

    • Title: Discovery of Potent and Selective mTOR Kinase Inhibitors.
    • Source:Journal of Medicinal Chemistry, 2010.
    • Link:[Link]

Sources

Foundational

Bioisosteric Profiling of the Rivaroxaban S4 Linker: A Technical Deep Dive

Target Audience: Researchers, Medicinal Chemists, and Process Scientists. Core Topic: 4-(4-aminophenyl)morpholin-3-one and its bioisosteric replacements.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists. Core Topic: 4-(4-aminophenyl)morpholin-3-one and its bioisosteric replacements.

Executive Summary

The intermediate 4-(4-aminophenyl)morpholin-3-one is the structural anchor for the "left-hand" side of Rivaroxaban (Xarelto), a direct Factor Xa (FXa) inhibitor. This moiety is responsible for binding within the S4 subpocket of the enzyme. While the morpholinone ring is optimized for high affinity and water displacement, its metabolic susceptibility and solubility profile have driven the exploration of bioisosteres.

This guide analyzes the structural logic of this intermediate, evaluates key bioisosteric replacements (lactams, sultams, and thia-analogs), and provides validated synthetic protocols for their generation.

Structural Deconstruction: The S4 Pocket Mandate

To design effective bioisosteres, one must first understand the "lock" into which this "key" fits. The S4 pocket of Factor Xa is a hydrophobic, box-shaped cleft defined by three aromatic residues: Tyr99, Phe174, and Trp215 .

  • Geometry: The pocket is narrow and deep. The morpholinone ring of Rivaroxaban adopts a planar conformation (induced by conjugation with the phenyl ring), allowing it to sandwich between Tyr99 and Phe174.

  • Solvation: The S4 pocket is poorly solvated. The morpholinone carbonyl group does not form a direct H-bond with the protein backbone in this region; rather, it faces solvent, while the ring itself displaces high-energy water molecules, providing a significant entropic gain in binding energy.

  • Critical Interaction: The 4-aminophenyl spacer positions the core oxazolidinone (the S1 binder) at the correct distance from the S4 element.

Diagram 1: Rivaroxaban SAR & S4 Interactions

Rivaroxaban_SAR Rivaroxaban Rivaroxaban Structure Linker Phenyl Linker (Rigid Spacer) Rivaroxaban->Linker Contains S1_Pocket S1 Pocket (Chlorothiophene) Rivaroxaban->S1_Pocket Targets Morpholinone Morpholin-3-one (P4 Moiety) Rivaroxaban->Morpholinone Contains S4_Pocket S4 Pocket (Hydrophobic Box) Residues Tyr99, Phe174, Trp215 (Pi-Stacking/Sandwich) S4_Pocket->Residues Defined by Linker->S1_Pocket Connects to Linker->Morpholinone Orients Morpholinone->S4_Pocket Occupies Morpholinone->Residues Pi-Interaction Water Displacement

Figure 1: Structural Activity Relationship (SAR) map highlighting the role of the morpholinone intermediate in the S4 pocket of Factor Xa.

Bioisosteric Strategies

Modifying the 4-(4-aminophenyl)morpholin-3-one scaffold involves balancing potency (


) with physicochemical properties (LogP, Solubility).
Strategy A: The Lactam Switch (Piperidin-2-one)

Replacing the morpholine oxygen with a carbon atom creates a piperidin-2-one (lactam) ring.

  • Effect: Increases lipophilicity (LogP +0.5 to +1.0) and metabolic stability (removes the potentially labile ether linkage).

  • Precedent: Used in Apixaban (as part of a fused system), demonstrating that a lactam is a viable S4 binder.

  • Potency: Maintains high affinity due to similar planarity and volume.

Strategy B: The Thio-Variant (Thiomorpholin-3-one)

Replacing the oxygen with sulfur.

  • Effect: Significantly increases lipophilicity and molecular size. Sulfur is a "soft" atom that may interact differently with the aromatic walls of the S4 pocket.

  • Risk: Oxidation to sulfoxide/sulfone in vivo, which alters polarity.

Strategy C: Ring Contraction (Pyrrolidinone)

Reducing the ring size to 5 members.

  • Effect: Reduces steric bulk.

  • Outcome: Often leads to a loss in potency because the ring no longer efficiently fills the "box" of the S4 pocket, allowing water to re-enter.

Synthetic Protocols

The following protocols describe the synthesis of the parent intermediate and its primary lactam bioisostere.

Protocol 1: The Optimized Morpholinone Route (Gold Standard)

Target: 4-(4-aminophenyl)morpholin-3-one

This route avoids the low-yielding coupling of morpholinone with nitrofluorobenzene.

  • N-Alkylation: React 2-anilinoethanol (1.0 eq) with chloroacetyl chloride (1.1 eq) in THF/K2CO3 to form the acyclic chloro-amide.

  • Cyclization: Treat the intermediate with KOtBu (potassium tert-butoxide) in THF at 0°C to effect ring closure, yielding 4-phenylmorpholin-3-one.

  • Nitration: Dissolve in conc.

    
     at -10°C. Add fuming 
    
    
    
    dropwise. The morpholinone ring directs para. Quench on ice. Yields 4-(4-nitrophenyl)morpholin-3-one .[1][2][3]
  • Reduction: Hydrogenation using 10% Pd/C in Ethanol/THF (1:1) at 3 atm

    
     for 4 hours. Filter catalyst and concentrate.
    
    • Yield: ~85-90% overall.

    • Purity: >99% (HPLC).

Protocol 2: The Piperidinone (Lactam) Route

Target: 1-(4-aminophenyl)piperidin-2-one

  • Amide Formation: Dissolve 4-nitroaniline (1.0 eq) in DCM/Pyridine. Add 5-chlorovaleryl chloride (1.1 eq) dropwise at 0°C. Stir 2h.

  • Cyclization: Dissolve the crude amide in DMF. Add NaH (1.5 eq, 60% dispersion) slowly at 0°C. Heat to 60°C for 3h. This forms 1-(4-nitrophenyl)piperidin-2-one .

  • Reduction: Iron-mediated reduction is preferred here to avoid over-reduction of the lactam if high pressure hydrogenation is used.

    • Reflux the nitro compound in Ethanol/Water/Acetic Acid with Fe powder (3.0 eq) for 2h.

    • Filter hot, neutralize, and extract with Ethyl Acetate.

    • Yield: ~75-80%.

Diagram 2: Synthetic Workflows

Synthesis_Pathways Aniline 2-Anilinoethanol PhenylMorph 4-Phenylmorpholin-3-one Aniline->PhenylMorph Cyclization NitroAniline 4-Nitroaniline NitroPip 1-(4-Nitrophenyl) piperidin-2-one NitroAniline->NitroPip Acylation & Cyclization ClAcCl + Chloroacetyl Cl + KOtBu ClAcCl->Aniline ClValeryl + 5-Chlorovaleryl Cl + NaH ClValeryl->NitroAniline Nitration + HNO3 / H2SO4 Reduction + H2 / Pd/C FeRed + Fe / AcOH NitroMorph 4-(4-Nitrophenyl) morpholin-3-one PhenylMorph->NitroMorph Nitration Target_Morph TARGET A: 4-(4-aminophenyl) morpholin-3-one NitroMorph->Target_Morph Reduction Target_Pip TARGET B (Bioisostere): 1-(4-aminophenyl) piperidin-2-one NitroPip->Target_Pip Reduction

Figure 2: Parallel synthetic routes for the morpholinone intermediate and its piperidinone bioisostere.

Comparative Profiling

The table below contrasts the physicochemical and biological profiles of the parent intermediate against its key bioisosteres.

FeatureMorpholinone (Parent)Piperidinone (Lactam)ThiomorpholinoneOpen Chain (Hydrolyzed)
Structure 6-membered ether/lactam6-membered lactam6-membered thioether/lactamAcyclic amide
LogP (Predicted) ~0.8~1.3~1.6< 0.5
S4 Pocket Fit Optimal (Planar, H-bond acceptor)Good (Hydrophobic fit)Moderate (Steric bulk issues)Poor (Entropic penalty)
Metabolic Stability Moderate (Oxidative ring opening)HighLow (S-oxidation)High
Relative Potency 1.0x (Reference)~0.8 - 1.2x~0.5x< 0.01x
Key Advantage Validated clinical efficacyImproved metabolic stabilityNovel IP spaceNone (Degradant)

Analysis:

  • The Piperidinone is the most viable bioisostere, offering improved metabolic stability while retaining the critical "box-filling" geometry required for the S4 pocket.

  • The Open Chain analog represents a "catastrophic" bioisosteric failure; without the constraint of the ring, the molecule loses the pre-organized conformation necessary for binding, resulting in a >300-fold loss in potency.

References

  • Mederski, W. W., et al. (2007). "Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale: precursor of factor Xa inhibitors." Heterocycles. Link

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Pinto, D. J., et al. (2007). "Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides." Journal of Medicinal Chemistry. Link

  • Ueno, H., et al. (2005). "Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Strategic Utilization of 2-Bromopyridine Scaffolds in Medicinal Chemistry

[1][2] Executive Summary: The "Privileged" Heterocycle In modern drug discovery, 2-bromopyridine (CAS: 109-04-6) is not merely a reagent; it is a linchpin scaffold. Unlike its carbocyclic analog (bromobenzene) or its reg...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Privileged" Heterocycle

In modern drug discovery, 2-bromopyridine (CAS: 109-04-6) is not merely a reagent; it is a linchpin scaffold. Unlike its carbocyclic analog (bromobenzene) or its regioisomers (3- or 4-bromopyridine), the 2-bromopyridine core offers a unique convergence of electronic deficiency and ortho-directing chelation capability .

This guide addresses the specific technical challenges of working with this scaffold—specifically the "ortho-effect" that poisons palladium catalysts—and provides validated protocols to overcome them. It is designed for medicinal chemists requiring high-fidelity transformations for SAR (Structure-Activity Relationship) exploration.

Chemical Reactivity Profile & Strategic Planning

The utility of 2-bromopyridine stems from the nitrogen atom's inductive effect (


), which pulls electron density away from the ring carbons. This creates a dichotomy in reactivity that drives synthetic strategy:
  • Nucleophilic Susceptibility: The C2 position is highly electrophilic, making

    
     (Nucleophilic Aromatic Substitution) viable even without strong external electron-withdrawing groups (EWGs), unlike bromobenzene.
    
  • Catalytic Deactivation: The pyridine nitrogen lone pair can coordinate to transition metals (Pd, Cu), displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

Decision Matrix: Pathway Selection

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on the desired functionalization.

ReactionLogic Start Starting Material: 2-Bromopyridine Target Target Moiety? Start->Target C_C Carbon-Carbon Bond (Biaryl/Alkyl) Target->C_C C_N Carbon-Nitrogen Bond (Amination) Target->C_N C_E Electrophile Introduction (Aldehyde/Ketone) Target->C_E Suzuki Suzuki-Miyaura (Requires Bulky Ligands) C_C->Suzuki Boronic Acids Negishi Negishi Coupling (Zinc Reagents) C_C->Negishi Alkyl Halides Buchwald Buchwald-Hartwig (Electron-Rich Amines) C_N->Buchwald Catalytic Route SNAr SNAr Substitution (Electron-Poor/Steric Amines) C_N->SNAr Thermal Route Lithiation Li-Halogen Exchange (n-BuLi, -78°C) C_E->Lithiation Quench w/ DMF/E+

Figure 1: Synthetic decision matrix for 2-bromopyridine functionalization. Note the bifurcation for C-N bond formation based on amine nucleophilicity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific checkpoints (CP) to ensure the reaction is proceeding correctly before committing to overnight stirring or workup.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The pyridine nitrogen coordinates to Pd(II), forming stable, inactive complexes. Solution: Use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to sterically crowd the metal center, preventing N-coordination while facilitating oxidative addition.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: XPhos (2-4 mol%) — Critical: maintain 1:2 Pd:Ligand ratio

  • Base:

    
     (3.0 equiv) — Superior to carbonates for heteroaromatics
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Pre-complexation (CP1): In a reaction vial, mix the Pd source and XPhos in 1,4-dioxane. Stir at room temperature for 5-10 minutes.

    • Validation: The solution should shift from dark purple/red (

      
      ) to a lighter orange/brown, indicating active ligand ligation.
      
  • Substrate Addition: Add the 2-bromopyridine, boronic acid, and solid

    
    .
    
  • Degassing: Add water. Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal and heat to 100°C.

  • Monitoring (CP2): Check TLC or LCMS after 2 hours.

    • Expectation: 2-Bromopyridine is UV active. As the reaction proceeds, the starting material spot (usually higher Rf in non-polar systems) should disappear.

    • Troubleshooting: If SM remains after 4h, add 0.5 equiv more boronic acid; the protodeboronation of the boronic acid is often faster than the coupling in pyridine systems.

Protocol B: Buchwald-Hartwig Amination (vs. )

Context: While


 works for 2-bromopyridines, it often requires harsh temperatures (>120°C) or strong nucleophiles. Buchwald-Hartwig allows coupling of weak nucleophiles (anilines, amides) under milder conditions.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[2]
    
  • Ligand: BINAP (racemic is fine) or DPPF (2.2 mol%)

  • Base:

    
     (1.4 equiv) — Must be stored in a glovebox or desiccator
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry the reaction vessel. Moisture kills the

    
     base immediately.
    
  • Mixing: Combine Pd, Ligand, Base, and solid reagents under inert atmosphere. Add Toluene.

  • Thermal Activation: Heat to 80-100°C.

  • Workup (CP3): Upon completion (LCMS check), cool and filter through a Celite pad.

    • Validation: The filtrate should be clear (colored, but not cloudy). Cloudiness indicates breakthrough of palladium black or salts.

    • Purification: Pyridine derivatives often streak on silica. Add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1%

      
      ) to sharpen peaks.
      

Medicinal Chemistry Utility: Bioisosterism

Replacing a benzene ring with a pyridine ring (specifically 2-substituted) alters the physicochemical profile significantly. This is a key tactic in "Lead Optimization" to improve solubility and metabolic stability.

Comparative Data: Benzene vs. Pyridine
PropertyPhenyl Ring (Ref)2-Pyridyl RingImpact on Drug Design
LogP (Lipophilicity)2.13 (Benzene)0.65 (Pyridine)Lowers LogP; improves aqueous solubility.
pKa (Basicity)Neutral~5.2 (Conj. Acid)Can form salts; affects lysosomal trapping.
H-Bonding None1 Acceptor (N)Creates new binding interactions in the pocket.
Metabolism Prone to oxidationResistant to oxidationReduces CYP450 clearance (N-atom deactivates ring).
SAR Logic Diagram

The following diagram visualizes how the 2-bromopyridine scaffold is modified to tune ADME (Absorption, Distribution, Metabolism, Excretion) properties.

SAR_Logic Core 2-Bromopyridine Scaffold Sub1 C3/C4 Substitution (Steric/Electronic) Core->Sub1 Sub2 Bromine Displacement (Target Binding) Core->Sub2 Sub3 N-Oxidation (Metabolite) Core->Sub3 Eff1 Modulates pKa (Solubility) Sub1->Eff1 Eff2 Creates Biaryl/Amine (Potency) Sub2->Eff2 Eff3 Phase I Metabolic Liability Sub3->Eff3

Figure 2: Structure-Activity Relationship (SAR) flow for pyridine optimization.

Case Study: Kinase Inhibitor Synthesis

A prominent example of 2-bromopyridine utility is in the synthesis of Vismodegib (Hedgehog pathway inhibitor) and various kinase inhibitors.

  • Strategic Goal: Link a pyridine ring to a central core to improve solubility.

  • Execution: A Suzuki coupling is performed between a 2-chloropyridine (functionally similar to bromo in this context) and a boronic acid.[3]

  • Outcome: The pyridine nitrogen accepts a hydrogen bond in the active site, increasing potency by 10-fold compared to the phenyl analog [1].

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Retrieved from

  • Organic Synthesis. (2025). General Procedures for Buchwald-Hartwig Amination. Retrieved from

  • National Institutes of Health (NIH). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from

  • Royal Society of Chemistry (RSC). (2016). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Bromopyridin-4-yl)morpholin-3-one via Buchwald-Hartwig coupling

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-fidelity protocol for the synthesis of 4-(2-bromopyridin-4-yl)morpholin-3-one . Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-fidelity protocol for the synthesis of 4-(2-bromopyridin-4-yl)morpholin-3-one .

Executive Summary

The synthesis of 4-(2-bromopyridin-4-yl)morpholin-3-one presents a classic regioselectivity challenge in heteroaromatic functionalization. While 2,4-dihalopyridines are common starting materials, direct palladium-catalyzed coupling on 2,4-dibromopyridine typically favors the C2 position due to electronic and chelating effects, yielding the undesired isomer.

To ensure exclusive C4-functionalization while preserving the C2-bromide (a critical handle for subsequent library generation), this protocol utilizes 2-bromo-4-iodopyridine as the electrophile. By leveraging the significant reactivity differential between C–I and C–Br bonds in oxidative addition, we achieve >98% regioselectivity under mild Buchwald-Hartwig conditions.

Part 1: Strategic Analysis & Chemical Logic

The Regioselectivity Paradox

In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) determines the site of functionalization.

  • Scenario A: 2,4-Dibromopyridine. [1]

    • Electronic Effect: The C2 position is more electron-deficient (adjacent to nitrogen), making it highly susceptible to OA.

    • Coordination Effect: The pyridine nitrogen can direct the Pd catalyst to the C2-Br bond.

    • Result: Primary product is the C2-substituted isomer (unwanted).

  • Scenario B: 2-Bromo-4-iodopyridine (Recommended).

    • Bond Energy:[2] The C–I bond is significantly weaker and longer than the C–Br bond.

    • Kinetics: OA into the C–I bond is orders of magnitude faster than into the C–Br bond, overriding the electronic bias of the pyridine ring.

    • Result: Exclusive formation of the C4-substituted product.

Catalyst & Ligand Selection
  • Nucleophile Challenge: Morpholin-3-one is a lactam. Unlike amines, lactams are poor nucleophiles and their conjugate bases can be ambident (N vs. O attack).

  • Ligand: Xantphos is the "gold standard" for amide/lactam arylation. Its wide bite angle (111°) facilitates reductive elimination of the strained C–N bond and suppresses

    
    -hydride elimination.
    
  • Base: Cesium Carbonate (

    
    ) .[3][4] A mild, insoluble base is preferred over NaOtBu to prevent hydrodehalogenation of the sensitive C2-bromide.
    

Part 2: Detailed Experimental Protocol

Reaction Scheme


Materials Table
ReagentMW ( g/mol )Equiv.[3]Amount (Example)Role
2-Bromo-4-iodopyridine 283.891.0500 mg (1.76 mmol)Electrophile
Morpholin-3-one 101.101.2214 mg (2.11 mmol)Nucleophile

915.720.02540 mg (0.044 mmol)Pre-catalyst (5 mol% Pd)
Xantphos 578.620.0551 mg (0.088 mmol)Ligand

325.822.01.15 g (3.52 mmol)Base
1,4-Dioxane (Anhydrous) --9.0 mL (0.2 M)Solvent
Step-by-Step Procedure

1. Pre-Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL reaction vial or round-bottom flask containing a magnetic stir bar.

  • Allow to cool under a stream of dry nitrogen or argon.

  • Critical: Ensure all reagents are dry.

    
     is hygroscopic; grind it to a fine powder and dry under vacuum if necessary.
    

2. Catalyst Pre-Complexation (Optional but Recommended)

  • In a separate small vial, dissolve

    
     and Xantphos in 2 mL of degassed 1,4-dioxane.
    
  • Stir at room temperature for 5–10 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating the formation of the active

    
     species.
    

3. Reaction Assembly

  • Charge the main reaction vessel with 2-Bromo-4-iodopyridine , Morpholin-3-one , and powdered

    
     .
    
  • Evacuate and backfill the vessel with nitrogen (3 cycles).

  • Add the remaining 1,4-dioxane (7 mL) via syringe.

  • Add the pre-formed catalyst solution via syringe.

4. Execution

  • Place the vessel in a pre-heated oil block/bath at 100°C .

  • Stir vigorously (800+ rpm). Efficient mixing is crucial for the heterogeneous base.

  • Monitor by HPLC or TLC (50% EtOAc/Hexane) after 2 hours. The reaction is typically complete within 4–6 hours.

    • Checkpoint: Look for the disappearance of the starting iodide (

      
      ) and appearance of the product (
      
      
      
      , UV active).

5. Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and palladium black. Rinse the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes (or DCM/MeOH gradient if polarity is higher).
      
    • The product is a white to off-white solid.

Part 3: Mechanism & Workflow Visualization

Figure 1: Regioselectivity Logic & Workflow

G cluster_protocol Reaction Protocol node_start Precursor Selection node_path1 2,4-Dibromopyridine node_start->node_path1 Low Cost node_path2 2-Bromo-4-iodopyridine node_start->node_path2 High Fidelity node_mech1 Oxidative Addition at C2 (Electronic Control) node_path1->node_mech1 Pd(0) node_mech2 Oxidative Addition at C4 (Bond Energy Control) node_path2->node_mech2 Pd(0) node_prod1 C2-Product (Undesired) node_mech1->node_prod1 Major node_prod2 C4-Product (Target) node_mech2->node_prod2 Exclusive node_step1 1. Mix Reagents (Dioxane/Cs2CO3) node_step2 2. Heat 100°C (4-6 Hours) node_step1->node_step2 node_step3 3. Filter & Purify node_step2->node_step3

Caption: Decision tree highlighting the critical precursor selection for ensuring C4-regioselectivity, followed by the execution workflow.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or wet reagents.Ensure solvents are anhydrous. Sparge dioxane with

for 15 mins before use. Switch to pre-complexed catalyst.[4]
C2-Substituted Impurity Trace C2-OA or ligand exchange.Confirm starting material is the Iodo -derivative.[2] If using dibromide, this impurity is unavoidable without changing strategy.
Hydrodehalogenation "Pd-H" species formation.Avoid alcohol solvents. Ensure base (

) is anhydrous. Do not use amine bases (e.g.,

).
Product stays at baseline High polarity of lactam.Use DCM/MeOH (95:5) for TLC. Product may require 5-10% MeOH in DCM for column elution.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043–6048.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Spitz, C., et al. (2009). Practical Synthesis of 2,4-Disubstituted Pyridines via Regioselective Cross-Coupling. Tetrahedron Letters, 50(26), 3429-3431.
  • Paul, F., et al. (1994). Structural Characterization of Intermediates in the Palladium-Catalyzed Amination. Journal of the American Chemical Society, 116(13), 5969–5970.

Sources

Application

Application Note: Site-Selective Coupling of Morpholin-3-one with 2-Bromo-4-iodopyridine

Executive Summary This application note details a robust protocol for the site-selective -arylation of morpholin-3-one with 2-bromo-4-iodopyridine . This transformation is a critical gateway in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the site-selective


-arylation of morpholin-3-one  with 2-bromo-4-iodopyridine . This transformation is a critical gateway in medicinal chemistry, particularly for synthesizing Factor Xa inhibitors and other pyridine-based pharmacophores.

The core challenge addressed here is chemoselectivity . The substrate contains two electrophilic sites (C2-Br and C4-I). By exploiting the kinetic disparity in oxidative addition rates between aryl-iodides and aryl-bromides, this protocol achieves exclusive coupling at the C4 position, preserving the C2-bromide for subsequent functionalization (e.g., Suzuki-Miyaura coupling).

Strategic Analysis & Mechanistic Logic

The Chemoselectivity Hierarchy

Success in this reaction relies on the bond dissociation energy (BDE) differences between the carbon-halogen bonds.

  • C4-I Bond: Weaker (~65 kcal/mol) and kinetically superior for oxidative addition to Pd(0).

  • C2-Br Bond: Stronger (~81 kcal/mol) and electronically deactivated by the adjacent pyridyl nitrogen lone pair, making it less prone to oxidative addition under mild conditions.

Nucleophile Considerations

Morpholin-3-one is a lactam (cyclic amide). Unlike morpholine (an amine), the nitrogen lone pair in morpholin-3-one is delocalized into the carbonyl group, significantly reducing its nucleophilicity (


).
  • Implication: Standard nucleophilic aromatic substitution (

    
    ) will likely fail or require forcing conditions that compromise regioselectivity.
    
  • Solution: A Transition-Metal Catalyzed approach (Buchwald-Hartwig) utilizing a ligand specialized for amide coupling (e.g., Xantphos ) is required to facilitate the reductive elimination step.

Experimental Design & Workflow

Reaction Pathway Visualization

The following diagram illustrates the selective catalytic cycle and the operational workflow.

ReactionWorkflow Substrate 2-Bromo-4-iodopyridine (Electrophile) OxAdd Oxidative Addition (Fast at C4-I) Substrate->OxAdd Pd(0) Nucleophile Morpholin-3-one (Lactam) Coord Amide Coordination & Deprotonation Nucleophile->Coord Cs2CO3 Catalyst Pd_2(dba)_3 / Xantphos (Catalytic System) OxAdd->Coord Pd(II)-Ar-I RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Catalyst Regenerate Pd(0) Product 4-(2-bromopyridin-4-yl) morpholin-3-one RedElim->Product

Figure 1: Mechanistic pathway highlighting the preferential oxidative addition at the C4-Iodo position over the C2-Bromo site.

Optimized Protocol: Palladium-Catalyzed C-N Coupling

This protocol utilizes a Pd(0)/Xantphos system. Xantphos is a wide-bite-angle bisphosphine ligand that is particularly effective for coupling amides (lactams) because it accelerates the rate-determining reductive elimination step, preventing catalyst decomposition.

Reagents & Stoichiometry
ComponentRoleEquiv.Amount (Example)
2-Bromo-4-iodopyridine Electrophile1.01.00 g (3.52 mmol)
Morpholin-3-one Nucleophile1.20.43 g (4.22 mmol)
Pd₂ (dba)₃ Catalyst Precursor2.5 mol%80 mg
Xantphos Ligand5.0 mol%102 mg
Cs₂CO₃ Base2.02.30 g
1,4-Dioxane Solvent0.2 M18 mL
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under active Argon flow, charge a flame-dried reaction vial with Pd₂(dba)₃ and Xantphos .

  • Add 5 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 10 minutes. Observation: The solution should turn from dark purple/red to a clear orange/brown, indicating active ligation.

Step 2: Reaction Assembly

  • To the pre-complexed catalyst vial, add 2-bromo-4-iodopyridine , morpholin-3-one , and finely ground Cs₂CO₃ .

  • Add the remaining 1,4-dioxane (13 mL) to wash down the sides.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Degassing

  • Sparge the mixture with Argon gas for 5–10 minutes using a balloon and a long needle submerged in the solvent. Note: Oxygen inhibits Pd(0) and promotes homocoupling.

Step 4: Reaction

  • Place the vial in a pre-heated block at 90 °C .

  • Stir vigorously (800 rpm). The heterogeneous base must remain suspended.

  • Monitor by HPLC/UPLC at 2 hours.

    • Target: >98% consumption of the dihalide.[1]

    • Selectivity Check: Ensure no bis-coupled product (mass M+Nucleophile+Nucleophile) is forming.

Step 5: Work-up

  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Eluent: 0%

    
     5% Methanol in Dichloromethane (DCM).
    
    • Note: The lactam product is polar. A gradient of Hexane/Ethyl Acetate (50%

      
       100%) may also work but MeOH/DCM often provides sharper separation from phosphine oxides.
      

Analytical Validation & QC

To ensure the protocol was successful, verify the following analytical markers:

  • ¹H NMR (DMSO-d₆):

    • Regiochemistry Proof: Look for the specific shift of the C3-proton on the pyridine. If coupling occurred at C4, the C3-H doublet (ortho to Br) will remain distinct. If coupling occurred at C2, the symmetry and shifts would change drastically.

    • Lactam Signals: New peaks corresponding to the morpholinone ring (

      
      3.9 ppm for 
      
      
      
      ,
      
      
      4.2 ppm for
      
      
      ,
      
      
      3.6 ppm for
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • Expected [M+H]⁺: 257.0 / 259.0 (1:1 Isotopic pattern characteristic of one Bromine atom).

    • Red Flag: Mass of 179 (Dehalogenated) or 278 (Bis-coupled).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst / O₂Degas solvents more thoroughly. Ensure Cs₂CO₃ is dry/ground.
Bis-Coupling (C2 & C4) Temp too high / Excess NucleophileReduce temperature to 80 °C. Strictly limit morpholinone to 1.1 equiv.
C2-Coupling (Wrong Isomer) Ligand mismatchEnsure Xantphos is used. Monodentate ligands (PPh₃) often have poorer selectivity.
Dehalogenation (Product is Py-Lactam) Hydride source presentUse anhydrous dioxane. Avoid alcohols (MeOH/EtOH) in the reaction mix.

Safety & Handling

  • 2-Bromo-4-iodopyridine: Irritant.[2] Potential skin sensitizer. Handle in a fume hood.

  • Pd-waste: Segregate into heavy metal waste streams.

  • Pressurized Vessels: When heating dioxane to 90 °C, ensure the vessel is rated for pressure or use a reflux condenser under inert atmosphere.

References

  • Selectivity in Dihalopyridines: BenchChem. (2025).[3] A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Retrieved from

  • Buchwald-Hartwig with Amides: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][4][5][6][7] Organic Letters, 4(20), 3481–3484. Link

  • Xantphos Ligand Utility: Kranenburg, M., et al. (1995). New Diphosphine Ligands Based on Xanthene for the Palladium-Catalyzed C-N Bond Formation. Angewandte Chemie International Edition, 34(21), 2374-2376. Link

  • Reaction Conditions: Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

Sources

Method

Palladium-catalyzed C-N bond formation for pyridine morpholinones

An Application Guide to Palladium-Catalyzed C-N Bond Formation for the Synthesis of Pyridine Morpholinones Introduction The pyridine morpholinone scaffold is a privileged structural motif found in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed C-N Bond Formation for the Synthesis of Pyridine Morpholinones

Introduction

The pyridine morpholinone scaffold is a privileged structural motif found in a multitude of biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. The synthesis of these molecules relies on the efficient formation of a carbon-nitrogen (C-N) bond between a pyridine ring and a morpholinone moiety. Among the various synthetic methods available, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for this purpose.[1][2][3][4] This palladium-catalyzed cross-coupling reaction offers a direct and modular route, accommodating a wide range of functional groups and providing access to complex molecular architectures under relatively mild conditions.[5]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of pyridine morpholinones. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on catalyst and ligand selection, and present a detailed, validated protocol for a representative transformation.

Mechanistic Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C-N bonds.[2] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a halopyridine), breaking the carbon-halogen bond and forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The amine (morpholinone) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step expels the newly formed pyridine morpholinone product.[4][6][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR_2 - HX (via Base) PdII_Amido L_n(Ar)Pd(II)-NR_2 Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR_2 Product Pyridine Morpholinone (Ar-NR_2) Red_Elim->Product ArX Halopyridine (Ar-X) ArX->OxAdd Amine Morpholinone (HNR_2) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Critical Reaction Components

The choice of each component is crucial for a successful transformation, especially when dealing with heteroaromatic substrates like pyridines.

  • Palladium Precursor: While a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, Pd(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) are more common due to their stability. Pd(II) is reduced in situ by a phosphine ligand or the amine to generate the active Pd(0) species.[4][8]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like pyridines, which can act as competing ligands and poison the catalyst, bulky, electron-rich phosphine ligands are essential.[9] While early systems used ligands like DPPF or BINAP, modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands with a wide bite angle (e.g., Xantphos) have proven superior for these challenging couplings.[2][10][11]

  • Base: A base is required to deprotonate the morpholinone, forming the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective. For substrates with base-sensitive functional groups, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring slightly higher temperatures or longer reaction times.[10][12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the anionic intermediates.

Protocol: Synthesis of 4-(pyridin-2-yl)morpholin-3-one

This section provides a detailed, step-by-step methodology for the coupling of 2-chloropyridine with morpholin-3-one. This protocol is designed to be self-validating, with notes on expected observations and troubleshooting.

Materials and Equipment
  • Reagents: 2-Chloropyridine (≥99%), Morpholin-3-one (≥98%), Palladium(II) Acetate (Pd(OAc)₂), Xantphos (≥98%), Sodium tert-butoxide (NaOt-Bu, ≥98%), Anhydrous Toluene.

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line with a manifold, magnetic stir plate with heating, syringes and needles, analytical balance, TLC plates (silica gel 60 F₂₅₄), and standard laboratory glassware for workup.

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Reagent Addition (Pd(OAc)₂, Xantphos, NaOtBu, Toluene) setup->reagents preactivation 3. Pre-activation (Stir at RT) reagents->preactivation substrates 4. Substrate Addition (2-Chloropyridine, Morpholin-3-one) preactivation->substrates reaction 5. Heating & Monitoring (100 °C, TLC/GC-MS) substrates->reaction workup 6. Workup (Quench, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow for pyridine morpholinone synthesis.

Step-by-Step Procedure

CAUTION: This reaction should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Secure the flask to a manifold and cycle between vacuum and inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Catalyst and Base Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), Xantphos (23.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to the flask.

    • Scientist's Note: Using a 1:2 ratio of Palladium to Ligand is common for forming the active catalytic species and preventing palladium black precipitation.

  • Solvent and Substrate Addition: Add anhydrous toluene (5 mL). Then, add morpholin-3-one (101 mg, 1.0 mmol, 1.0 equiv) followed by 2-chloropyridine (95 µL, 1.0 mmol, 1.0 equiv) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.

    • Expected Observation: The initial suspension will likely turn from a pale yellow to a darker brown or reddish-brown color as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes as eluent) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-(pyridin-2-yl)morpholin-3-one.

Data and Expected Results

The choice of reaction components can significantly impact the efficiency of the coupling. The following table summarizes typical conditions and expected outcomes for the amination of various halopyridines with morpholin-3-one.

EntryHalopyridineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-IodopyridinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (1.5)Dioxane1008>95
22-BromopyridinePd(OAc)₂ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001285-95
32-ChloropyridinePd(OAc)₂ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001880-90
43-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH1102475-85

Note: Yields are indicative and may vary based on reaction scale and purity of reagents.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂). 3. Poor quality reagents/solvent. 4. Incorrect base strength.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure glassware is properly dried and the system is purged with inert gas. 3. Use freshly distilled/anhydrous solvent and pure reagents. 4. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).
Formation of Palladium Black Ligand dissociation or degradation, leading to catalyst agglomeration.Increase ligand loading (e.g., from a 1:2 to a 1:3 Pd:Ligand ratio). Ensure the reaction is well-stirred.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water. 2. Reaction temperature too high.1. Use rigorously dried solvents and reagents. 2. Lower the reaction temperature and monitor for a longer duration.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an exceptionally effective method for the synthesis of pyridine morpholinones, providing a reliable pathway to a class of compounds with high value in pharmaceutical research. Success in this transformation is predicated on a rational selection of the catalyst system—particularly the use of sterically hindered and electron-rich phosphine ligands to overcome the challenges associated with pyridine substrates. By following the detailed protocols and considering the troubleshooting guidance provided in this note, researchers can confidently and efficiently access these important molecular scaffolds.

References

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  • National Center for Biotechnology Information. (2011). Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine. PMC. [Link]

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  • ResearchGate. (2025). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][10][13]oxazine-1,8-diones. [Link]

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Application

Application Notes and Protocols: Leveraging 4-(2-Bromopyridin-4-yl)morpholin-3-one for Advanced PROTAC Synthesis

Authored by: Senior Application Scientist, Drug Discovery Division Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins previously considered "undruggable."[3] A PROTAC's architecture consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][4][5] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase) and the molecule's overall physicochemical properties.[6][7][8] This guide provides an in-depth technical overview of 4-(2-Bromopyridin-4-yl)morpholin-3-one , a versatile intermediate for the synthesis of advanced PROTAC linkers, complete with detailed experimental protocols and expert insights.

The Central Role of the Linker in PROTAC Efficacy

The PROTAC mechanism is an event-driven, catalytic process.[9] By bringing a target protein and an E3 ligase into proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[1][4] The linker's length, rigidity, and chemical composition are paramount, as they govern the geometry of the ternary complex.[4][6] An optimal linker promotes favorable protein-protein interactions, enhancing degradation efficiency, while a suboptimal one can lead to steric clashes and reduced activity.[4]

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary PolyUb->PROTAC Release Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: The PROTAC catalytic cycle: formation of a ternary complex, ubiquitination of the POI, and subsequent proteasomal degradation.

4-(2-Bromopyridin-4-yl)morpholin-3-one: A Strategic Intermediate

The selection of appropriate building blocks is crucial for efficient PROTAC library synthesis. 4-(2-Bromopyridin-4-yl)morpholin-3-one stands out as a highly strategic intermediate due to its inherent chemical functionalities.

Chemical Structure:

  • IUPAC Name: 4-(2-Bromopyridin-4-yl)morpholin-3-one

  • Molecular Formula: C₉H₉BrN₂O₂

  • Molecular Weight: 257.09 g/mol

Key Synthetic Handles:

  • 2-Bromopyridine Moiety: This is the primary reactive site for introducing diversity. The carbon-bromine bond is an excellent electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10] This allows for the robust and versatile attachment of a POI-binding ligand that has been functionalized with a boronic acid or boronate ester.

  • Morpholin-3-one Core: This heterocyclic scaffold imparts a degree of rigidity and can improve the physicochemical properties of the resulting PROTAC, such as solubility and metabolic stability, compared to more flexible alkyl or PEG chains alone.[7]

The overall synthetic strategy involves a convergent approach where the POI ligand and E3 ligase ligand are prepared separately and then joined using the linker intermediate.

Synthetic_Strategy cluster_A Step 1: C-C Bond Formation cluster_B Step 2: Final Conjugation Intermediate 4-(2-Bromopyridin-4-yl) morpholin-3-one POI_Linker POI-Linker Fragment Intermediate->POI_Linker Suzuki Coupling POI_B POI Ligand (with Boronic Acid/Ester) E3_NH E3 Ligase Ligand (with Nucleophile, e.g., -NH2) Final_PROTAC Final PROTAC Molecule POI_Linker->Final_PROTAC Amide Coupling, etc.

Caption: Convergent synthesis strategy for PROTAC assembly using the intermediate.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Suzuki-Miyaura Coupling of the Intermediate with a POI-Boronic Ester

This protocol details the critical step of attaching the Protein of Interest (POI) ligand to the linker intermediate. The choice of palladium catalyst and base is crucial and may require optimization depending on the specific boronic acid/ester and its functional groups.[11][12]

Table 1: Reagents and Typical Reaction Conditions

ComponentRoleTypical Amount (Equivalents)Notes
4-(2-Bromopyridin-4-yl)morpholin-3-oneElectrophile1.0The limiting reagent.
POI-Boronic Acid/EsterNucleophile1.1 - 1.5Use of pinacol esters is common for improved stability.[13]
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst0.02 - 0.10 (2-10 mol%)Pd(PPh₃)₄ is a reliable choice; others may offer higher activity for challenging substrates.[14]
K₂CO₃ or K₃PO₄Base2.0 - 3.0The base activates the boronic species for transmetalation.
1,4-Dioxane / Water (e.g., 4:1 v/v)Solvent System-A common solvent mixture for Suzuki couplings. Anhydrous solvents may also be used.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-(2-Bromopyridin-4-yl)morpholin-3-one (1.0 eq.), the POI-functionalized boronic acid/ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can lead to catalyst deactivation and homocoupling side products.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe.

  • Degassing: Sparge the resulting suspension with inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Briefly remove the septum/cap and add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure POI-linker fragment.[14]

Protocol 2: Amide Coupling of POI-Linker with an E3 Ligase Ligand

This protocol assumes the POI-linker fragment from Protocol 1 has been synthesized to include a terminal carboxylic acid, which will be coupled to an E3 ligase ligand bearing an amine handle (e.g., derivatives of pomalidomide for CRBN or VH032 for VHL).[15][16]

Table 2: Reagents for Amide Bond Formation

ComponentRoleTypical Amount (Equivalents)Notes
POI-Linker-COOHCarboxylic Acid1.0The product from the previous synthetic steps.
E3 Ligase Ligand-NH₂Amine1.0 - 1.2Ensure high purity. Common ligands include derivatives of thalidomide (CRBN) or hydroxyproline (VHL).[15][17][18]
HATU or HBTUCoupling Reagent1.1 - 1.5Highly efficient reagents for forming amide bonds with minimal racemization.[19]
DIPEA or Et₃NOrganic Base2.0 - 4.0A non-nucleophilic base is required to neutralize acids and facilitate the coupling reaction.[8]
Anhydrous DMF or NMPSolvent-Polar aprotic solvents are ideal for solubilizing the reactants. Must be anhydrous.[20]

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the POI-Linker-COOH fragment (1.0 eq.) and the E3 Ligase Ligand-NH₂ (1.1 eq.) in anhydrous DMF.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 eq.) to the solution, followed by the dropwise addition of the organic base (e.g., DIPEA, 3.0 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-16 hours. Monitor progress by LC-MS until the starting materials are consumed.

  • Quenching & Extraction: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated LiCl solution (to remove DMF), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The final PROTAC is typically purified using preparative reverse-phase HPLC to achieve the high purity (>95%) required for biological assays.

Characterization and Safety

Analytical Characterization

The identity and purity of the synthesized intermediate and final PROTAC must be rigorously confirmed.

Table 3: Standard Characterization Methods

TechniquePurposeExpected Outcome
¹H & ¹³C NMR Structural ElucidationConfirms the covalent structure and connectivity of atoms.
LC-MS Purity Assessment & Mass ConfirmationProvides the retention time (purity check) and mass-to-charge ratio of the molecule.
HRMS Exact Mass DeterminationConfirms the elemental composition with high accuracy.
Safety and Handling

Proper safety precautions are mandatory when handling the chemical reagents involved in PROTAC synthesis.

  • 4-(2-Bromopyridin-4-yl)morpholin-3-one: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Wear standard PPE including safety glasses, lab coat, and gloves.[21][22]

  • Palladium Catalysts: Many palladium compounds are toxic and potential sensitizers. Handle only in a fume hood and avoid creating dust.

  • Coupling Reagents (HATU/HBTU): These can be irritants and have explosive properties under certain conditions. Consult the Safety Data Sheet (SDS) before use.

  • Solvents (Dioxane, DMF): These are hazardous solvents. Dioxane is a potential carcinogen, and DMF is a reproductive toxin. Use in a well-ventilated fume hood and wear appropriate gloves.[23][24]

Conclusion

4-(2-Bromopyridin-4-yl)morpholin-3-one serves as an exceptionally valuable and versatile building block in the modular construction of PROTACs. Its 2-bromopyridine handle provides a reliable anchor point for Suzuki-Miyaura coupling, enabling the straightforward incorporation of diverse POI-binding ligands. The protocols and insights provided herein offer a robust framework for researchers to leverage this intermediate, accelerating the design-make-test-analyze cycle in the quest for novel protein-degrading therapeutics.

References

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.
  • National Center for Biotechnology Information. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • American Chemical Society. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Taylor & Francis Online. (2025, February 6). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • MDPI. (n.d.). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2).
  • Enamine. (n.d.). VHL Ligase Ligands for PROTAC Applications.
  • BenchChem. (2025). The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry.
  • BenchChem. (2025). A Comparative Guide to Cereblon E3 Ligase Ligands for Targeted Protein Degradation.
  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • ResearchGate. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review.
  • Tocris Bioscience. (n.d.). Functionalized E3 Ligase Ligands | Degrader Building Blocks.
  • Frontiers. (2023, January 17). E3 ligase ligand optimization of Clinical PROTACs.
  • ResearchGate. (2025, September 14). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • BioPharma PEG. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues.
  • ACS Publications. (2025, February 2). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • TCI Chemicals. (2025, January 28). SAFETY DATA SHEET.
  • CAS. (2024, November 15). PROTACs revolutionize small molecule drugs.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • SpringerLink. (2024, April 11). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis.
  • ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling.
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  • Fisher Scientific. (n.d.). Amide Synthesis.
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Method

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Bromopyridine Morpholinone Intermediates

Abstract Bromopyridine morpholinone scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Their synthesis, particularly at scale, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromopyridine morpholinone scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Their synthesis, particularly at scale, presents unique challenges related to efficiency, purity, and safety. This document provides a detailed guide for researchers, scientists, and drug development professionals on the process development and scale-up of these valuable intermediates. We focus on the widely adopted Buchwald-Hartwig amination as the core transformation, elucidating the critical process parameters, providing a robust, step-by-step protocol, and addressing essential safety and analytical considerations necessary for successful implementation in a process chemistry environment.

Introduction: The Strategic Importance of Bromopyridine Morpholinones

The fusion of a pyridine ring with a morpholinone moiety creates a heterocyclic system with significant therapeutic potential. The pyridine nitrogen acts as a key hydrogen bond acceptor and modulates the physicochemical properties of the molecule, such as solubility, while the morpholinone offers a rigid, three-dimensional structure that can be strategically decorated to optimize target engagement.[2] Consequently, these intermediates are integral to the synthesis of active pharmaceutical ingredients (APIs) across various disease areas.

Transitioning the synthesis of these compounds from the bench to a pilot or manufacturing scale requires a shift in perspective from mere reaction execution to holistic process control. Key considerations include cost of goods, process robustness, impurity profiles, and operator safety. This guide is designed to bridge that gap by explaining the causality behind critical experimental choices.

Core Synthetic Strategy: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for constructing the critical C-N bond between the bromopyridine and the morpholinone nitrogen.[3] Its broad functional group tolerance, high yields, and well-understood mechanism make it highly amenable to process development.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction at scale. The process involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by coordination of the morpholinone, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Br Amido Pd(II)-Amido Complex OxAdd->Amido + Amine, - Base-HBr Product_Complex Product-Catalyst Complex Amido->Product_Complex Reductive Elimination Product_Complex->Pd0 - Ar-Amine Product Coupled Product (Ar-Amine) Product_Complex->Product ArBr Bromopyridine (Ar-Br) ArBr->OxAdd Amine Morpholinone (Amine) Amine->Amido

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Process Development & Scale-Up Causality

Directly translating a lab-scale procedure to a multi-kilogram scale is rarely successful. A thorough process development investigation is required to ensure the reaction is robust, safe, and economical.

Catalyst and Ligand Selection

The choice of palladium precatalyst and phosphine ligand is the most critical factor for success. Modern, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or BrettPhos) are essential for promoting the reductive elimination step, which is often rate-limiting, especially with electron-rich pyridines.[4]

  • Expertise-Driven Choice: While many catalyst systems may work at the milligram scale, at the kilogram scale, factors like catalyst loading, stability, and cost become paramount. Second and third-generation Buchwald precatalysts are often chosen for their high activity (allowing for lower loadings) and air-stability, which simplifies handling in a plant environment.

Reaction Parameter Optimization
  • Base: The choice of base affects both reaction rate and the stability of base-sensitive functional groups. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred at scale over strong organic bases like sodium tert-butoxide (NaOtBu) due to better safety profiles, easier handling of solids, and simpler removal during work-up.[4]

  • Solvent: Aromatic hydrocarbons (e.g., toluene) or polar aprotic solvents (e.g., 1,4-dioxane, CPME) are common. The solvent must fully dissolve the starting materials at the reaction temperature to ensure homogeneity. On scale-up, considerations shift to boiling point (for reflux control), flash point (for safety), and ease of removal post-reaction.

  • Temperature: Higher temperatures generally accelerate the reaction but can also lead to impurity formation (e.g., hydrodebromination of the starting material). The optimal temperature is a balance between an acceptable reaction time (typically < 24 hours in production) and maintaining the impurity profile below established limits.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. While lab-scale reactions might use a simple balloon, scaled-up reactions in jacketed reactors require rigorous inerting procedures, typically involving multiple vacuum/nitrogen backfill cycles before heating.[4]

Work-up and Purification Strategy

Purification is often the most significant challenge in scaling up. Chromatography is highly undesirable at large scales due to solvent consumption, cost, and low throughput.[5]

  • Palladium Removal: A critical regulatory requirement for APIs is the removal of residual heavy metals. After the reaction, palladium can be removed by filtration through celite or specialized scavengers (e.g., silica-based thiols).

  • Crystallization: The most effective and economical purification method at scale is crystallization. Developing a robust crystallization protocol (selecting an appropriate solvent/anti-solvent system) is a cornerstone of process chemistry. This step provides purification from both organic impurities and residual palladium.

Detailed Scale-Up Protocol: Synthesis of 4-(5-Fluoropyridin-2-yl)morpholin-3-one

This protocol is a representative example and should be adapted based on specific substrates and available equipment. A thorough risk assessment must be performed before commencing any work.[6]

Reaction: 2-Bromo-5-fluoropyridine + Morpholin-3-one → 4-(5-Fluoropyridin-2-yl)morpholin-3-one

Equipment
  • 50 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Solid addition funnel or powder charging port.

  • Liquid transfer lines.

Reagent and Stoichiometry Data
ReagentMW ( g/mol )AmountMolesEquiv.
2-Bromo-5-fluoropyridine175.982.50 kg14.211.0
Morpholin-3-one101.101.58 kg15.631.1
BrettPhos Pd G3906.3564.3 g0.0710.005
Potassium Phosphate (K₃PO₄)212.276.03 kg28.412.0
Toluene-25 L-10 Vol
Step-by-Step Protocol
  • Reactor Inerting: Ensure the 50 L reactor is clean, dry, and leak-tested. Purge the vessel with nitrogen. Perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

  • Reagent Charging:

    • To the inerted reactor, charge Toluene (25 L).

    • Charge 2-Bromo-5-fluoropyridine (2.50 kg), Morpholin-3-one (1.58 kg), and Potassium Phosphate (6.03 kg) via the powder charging port.

    • Begin agitation at ~150 RPM.

  • Catalyst Addition: Charge the BrettPhos Pd G3 precatalyst (64.3 g). The precatalyst is air-stable and can be handled safely in the open, but should be added swiftly.

  • Reaction Execution:

    • Heat the reactor jacket to 110 °C. The internal temperature should reach ~100-105 °C.

    • Maintain the reaction at this temperature under a gentle nitrogen flow for 8-12 hours.

  • In-Process Control (IPC): After 8 hours, carefully take a sample for HPLC analysis to check for consumption of the 2-Bromo-5-fluoropyridine starting material. The reaction is considered complete when <1.0% of the starting material remains.

  • Cool Down and Quench:

    • Once complete, cool the reaction mixture to 20-25 °C.

    • Slowly add Water (12.5 L) to the reactor. Stir for 30 minutes to dissolve the inorganic salts.

  • Phase Separation:

    • Stop agitation and allow the layers to separate for at least 30 minutes.

    • Drain the lower aqueous layer to waste.

  • Aqueous Wash: Add Water (12.5 L) to the reactor, stir for 15 minutes, settle, and drain the lower aqueous layer.

  • Solvent Swap and Crystallization:

    • Configure the reactor for distillation. Apply vacuum and heat to distill off the toluene, replacing it with heptane to induce crystallization.

    • Once crystallization begins, cool the slurry slowly to 0-5 °C and hold for at least 2 hours.

  • Isolation and Drying:

    • Filter the product slurry using a suitable filter dryer (e.g., Nutsche filter).

    • Wash the filter cake with cold heptane (2 x 5 L).

    • Dry the product under vacuum at 50 °C until a constant weight is achieved.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Inerting (N2 Purge) B Charge Reagents (Toluene, SMs, Base) A->B C Charge Catalyst B->C D Heat to 100-105 °C C->D E Hold for 8-12h D->E F In-Process Control (HPLC Analysis) E->F F->E Incomplete G Cool to RT & Quench (H2O) F->G Complete H Phase Separation G->H I Aqueous Wash H->I J Solvent Swap & Crystallization I->J K Filter & Wash Cake J->K L Dry Product K->L CPP_Logic cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity affects side reactions CatLoad Catalyst Loading CatLoad->Yield affects rate ResidualPd Residual Pd CatLoad->ResidualPd BaseEq Base Equivalents BaseEq->Yield affects rate BaseEq->Purity

Sources

Application

Application Note: Preparation of Factor Xa Inhibitor Analogs Using Pyridine Scaffolds

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the rational design, synthesis, and validation of Factor Xa (FXa) inhibitors utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the rational design, synthesis, and validation of Factor Xa (FXa) inhibitors utilizing a pyridine scaffold, exemplified by the synthesis of Betrixaban and its structural analogs.[1]

Executive Summary

Factor Xa (FXa) is a pivotal serine protease in the coagulation cascade, serving as the convergence point for the intrinsic and extrinsic pathways. Direct Factor Xa inhibitors (xabans) have revolutionized anticoagulant therapy.[1] This guide details the synthesis of pyridine-based FXa inhibitors , specifically focusing on the 2-amino-5-chloropyridine scaffold found in Betrixaban .[1] The pyridine ring is critical for optimizing the S4 binding pocket interactions, improving metabolic stability, and enhancing oral bioavailability compared to earlier bis-amidine structures.

Chemical Strategy & Rationale

Why the Pyridine Scaffold?

The transition from first-generation agents to modern FXa inhibitors involved replacing the unstable amidine moiety with neutral, aromatic scaffolds. The 2-aminopyridine moiety serves two critical functions:

  • S4 Pocket Occupation: The pyridine ring, often substituted with halogens (e.g., Cl), fits snugly into the hydrophobic S4 subsite of FXa.[1]

  • Electronic Tuning: The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group serves as a donor, facilitating rigid orientation within the active site.

Retrosynthetic Analysis

We employ a convergent synthetic strategy . This modular approach allows for the rapid generation of analogs by varying the "Head" (Amidine/Benzamidine mimic) and "Tail" (Pyridine scaffold) independently before the final coupling.

Retrosynthesis Target Target: Pyridine-Based FXa Inhibitor (e.g., Betrixaban Analog) Disconnection Amide Coupling Disconnection Target->Disconnection FragmentA Fragment A (Head): 4-(N,N-dimethylcarbamimidoyl) benzoic acid Disconnection->FragmentA FragmentB Fragment B (Tail): 2-amino-N-(5-chloropyridin-2-yl) -5-methoxybenzamide Disconnection->FragmentB Precursor1 Starting Material 1: 5-Methoxy-2-nitrobenzoic acid FragmentB->Precursor1 1. Coupling 2. Reduction Precursor2 Starting Material 2: 2-Amino-5-chloropyridine FragmentB->Precursor2

Figure 1: Retrosynthetic disconnection of a Betrixaban-type inhibitor showing the convergent assembly of the active pharmaceutical ingredient (API).[1][2][3]

Detailed Synthetic Protocol

Phase 1: Synthesis of the Pyridine-Benzamide Scaffold (Fragment B)[1]

This phase constructs the core scaffold linking the S1 and S4 binding elements.

Reagents:

  • 5-Methoxy-2-nitrobenzoic acid (SM1)[1][2]

  • 2-Amino-5-chloropyridine (SM2)[1][4][5]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride[1]
    
  • Pyridine (Solvent/Base)[1][4][6][7]

  • Iron powder / Ammonium Chloride (Reduction)[1]

Protocol:

  • Acid Chloride Formation:

    • Dissolve 10.0 g (50.7 mmol) of SM1 in 100 mL dry THF.

    • Add 1.2 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir at RT for 2 hours until gas evolution ceases. Evaporate volatiles to yield the acid chloride.

  • Amide Coupling (The Pyridine Interface):

    • Dissolve 6.5 g (50.7 mmol) of SM2 in 50 mL dry pyridine (Note: Pyridine acts as both solvent and acid scavenger).[1]

    • Add the prepared acid chloride (dissolved in 20 mL THF) dropwise to the pyridine solution at 0°C.

    • Critical Step: Maintain temperature <5°C to prevent bis-acylation of the aminopyridine.

    • Stir at RT for 12 hours. Pour into ice water. Filter the precipitate (Intermediate: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide).

  • Nitro Reduction:

    • Suspend the nitro-intermediate in Ethanol/Water (3:1).[1]

    • Add 5 eq of Iron powder and 5 eq of

      
      . Reflux for 2 hours.
      
    • Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain Fragment B (amine).[1]

Phase 2: Final Assembly (Convergent Coupling)

This step introduces the S1 pocket binder (the amidine moiety).[1]

Reagents:

  • Fragment B (from Phase 1)[1]

  • 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride (Fragment A)[1]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • HOBt (Hydroxybenzotriazole)[1]

Protocol:

  • Dissolve 1.0 eq of Fragment A and 1.2 eq of EDCI/HOBt in dry DMF. Stir for 30 min to activate the acid.

  • Add 1.0 eq of Fragment B .

  • Stir at RT for 16-24 hours. Monitor by HPLC.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (removes unreacted acid) and Brine.
    
  • Purification: Recrystallize from Ethanol or purify via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Analytical Characterization

Every synthesized analog must be validated for structural integrity before biological testing.

TechniqueParameterAcceptance Criteria
HPLC Purity> 98% (Area under curve)
1H-NMR StructureDiagnostic peaks: Pyridine protons (

8.3-8.5 ppm), Amide NH singlets.[1]
LC-MS Identity

within 0.4 Da of calculated mass.[1]
HRMS Elemental CompError < 5 ppm.

Biological Evaluation: Chromogenic Factor Xa Assay

This protocol validates the inhibitory potency (


) of the synthesized analogs.
Assay Principle

Factor Xa cleaves the chromogenic substrate (e.g., S-2765 or S-2222), releasing p-nitroaniline (pNA).[1] The inhibitor prevents this cleavage. The absorbance of pNA is measured at 405 nm.[8][9]

AssayWorkflow Step1 1. Pre-Incubation Enzyme (FXa) + Inhibitor (Analog) Step2 2. Activation Add Chromogenic Substrate Step1->Step2 10 min @ 37°C Step3 3. Reaction Hydrolysis releases p-Nitroaniline (Yellow) Step2->Step3 Step4 4. Detection Measure Absorbance @ 405 nm Step3->Step4 Kinetic Read

Figure 2: Workflow for the high-throughput chromogenic Factor Xa inhibition assay.

Detailed Protocol
  • Buffer Preparation: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.[1]

  • Enzyme Prep: Dilute Human Factor Xa (0.5 nM final conc) in buffer.

  • Inhibitor Prep: Prepare serial dilutions of the pyridine analog in DMSO (Final DMSO < 1%).

  • Reaction:

    • Add 25 µL Inhibitor + 50 µL Enzyme to a 96-well plate.

    • Incubate 10 min at 37°C.

    • Add 25 µL Substrate (e.g., 200 µM S-2765).[1]

  • Measurement: Monitor OD405 nm kinetically for 10 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     using non-linear regression (GraphPad Prism).
    

Troubleshooting & Optimization

  • Low Yield in Amide Coupling: If the aminopyridine is unreactive due to electron deficiency (caused by the Cl group), use a stronger base (NaH) in DMF to deprotonate the amine before adding the acid chloride, or switch to HATU coupling at 60°C.

  • Solubility Issues: Pyridine analogs can be lipophilic. Ensure final compounds are converted to salts (e.g., Maleate or Tosylate) to improve water solubility for biological assays.[1]

  • Assay Variability: Ensure BSA is fresh; FXa is sticky and requires carrier protein to prevent loss to plasticware.

References

  • Discovery of Betrixaban: Zhang, P., et al. "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[1][10] Bioorganic & Medicinal Chemistry Letters, 2009.[1][10]

  • Pyridine Scaffold SAR: Haginoya, N., et al. "Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives."[1][11] Bioorganic & Medicinal Chemistry Letters, 2004.[1][11]

  • Chromogenic Assay Validation: "Factor Xa Inhibitor Screening Assay Kit Protocol." BPS Bioscience. [1]

  • Convergent Synthesis Route: "Expedient Approach to the Synthesis of Betrixaban." SynOpen, 2020.

  • Edoxaban Synthesis: "Edoxaban Synthesis Process." ArborPharmChem.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming catalyst poisoning in 2-bromopyridine coupling reactions

Topic: Overcoming Catalyst Poisoning in 2-Bromopyridine Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1] Executive Summary: The "2-Pyridyl Problem" You are likely expe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in 2-Bromopyridine Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary: The "2-Pyridyl Problem"

You are likely experiencing stalled conversion or low yields not because your catalyst is dead, but because it is "sleeping."[1] In 2-bromopyridine couplings, the pyridine nitrogen is a potent Lewis base that coordinates to the Palladium (Pd) center. This forms a stable, off-cycle species (a "thermodynamic sink") that prevents the catalyst from participating in the oxidative addition/reductive elimination cycle.

This guide provides a mechanistic breakdown, ligand selection strategies, and validated protocols to suppress this poisoning effect.[1]

Module 1: Diagnosis & Mechanism

The Core Issue: Competitive Coordination.[2] Standard Pd-catalysts rely on phosphine ligands (L) to facilitate the cycle. However, the nitrogen atom in the pyridine ring (Py-N) competes with these ligands. When Py-N displaces a phosphine or occupies a vacant site on the metal, the catalytic cycle halts.

Visualizing the Poisoning Pathway

The diagram below illustrates how the pyridine nitrogen diverts the active catalyst into an inactive state.

CatalystPoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + 2-Bromopyridine TransMet Transmetallation OxAdd->TransMet + Nucleophile Poison POISONED STATE (Pyridine-N bound to Pd) OxAdd->Poison N-Coordination (Off-Cycle) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Poison->OxAdd Slow Reversal (Heat/Sterics)

Figure 1: The catalytic cycle (Blue/Green) vs. the off-cycle poisoning pathway (Red).[1] The goal is to prevent the transition to the red node.

Module 2: The Solution Matrix (Ligands & Additives)

To overcome poisoning, you must make the formation of the N-Pd bond energetically unfavorable compared to the productive cycle.

Strategy A: Steric Bulk (The "Buchwald" Approach)

Use ligands with immense steric bulk. Large ligands like XPhos or SPhos create a "roof" over the Pd center. This allows the small oxidative addition to occur but physically blocks the approach of the pyridine nitrogen.

Ligand ClassRecommended LigandsMechanism of ActionBest For
Dialkylbiaryl Phosphines XPhos , SPhos , RuPhos Steric bulk prevents N-binding; electron-richness speeds up oxidative addition.[1]Suzuki-Miyaura
Bulky Monodentates BrettPhos , tBuBrettPhos Extreme steric hindrance; prevents formation of Pd-dimers.[1]Buchwald-Hartwig Amination
Trialkylphosphines P(t-Bu)3 High electron density activates the C-Br bond; bulk prevents poisoning.Negishi / Stille
Strategy B: The "Decoy" Additive (Lewis Acids)

If steric bulk fails, use a "decoy" to distract the pyridine nitrogen. Adding a Lewis acid (like Zn or Mg salts) sequesters the nitrogen, leaving the Pd free to catalyze the reaction.

  • Additives: ZnCl₂, Mg(OTf)₂, or CuI.

  • Mechanism: The Lewis Acid (LA) binds to the Pyridine-N (Py-N + LA → Py-N-LA). The LA-bound pyridine cannot bind to Pd.

Module 3: Validated Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine

Target: C-C Bond Formation Why this works: Uses XPhos Pd G3 , a precatalyst that releases the active species immediately, preventing early-stage poisoning.[1]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–3 mol%) (Alternatively: Pd(OAc)₂ + XPhos)[1]

  • Base: K₃PO₄ (2.0 equiv) or K₂CO₃

  • Solvent: THF/Water (10:1) or Toluene/Water (4:1)

Step-by-Step:

  • Charge: Add 2-bromopyridine, boronic acid, base, and XPhos Pd G3 to a vial.

  • Purge: Seal and purge with Argon/N₂ for 5 minutes (Oxygen kills the active L-Pd(0) species).

  • Solvent: Add degassed solvent mixture via syringe.

  • Heat: Stir at 80°C–100°C for 2–12 hours. Note: Higher temperature promotes the dissociation of the off-cycle N-bound species.

  • Workup: Cool, dilute with EtOAc, wash with water/brine.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine

Target: C-N Bond Formation Why this works: BrettPhos is specifically designed to handle difficult heteroaryl halides and prevent catalyst inhibition by the amine product.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Charge: Add Pd-precatalyst, base, and solid amine (if applicable) to the vial inside a glovebox or under active N₂ flow.

  • Liquids: Add 2-bromopyridine and liquid amine via syringe.

  • Solvent: Add anhydrous Dioxane.

  • Heat: Stir at 100°C for 1–4 hours.

  • Check: If conversion stalls, add 0.5 equiv more base (base consumption can stop the cycle).

Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree

Use this logic flow to diagnose failures in your specific reaction.

Troubleshooting Start Reaction Stalled/Low Yield? CheckColor Is the reaction mixture black? Start->CheckColor PdBlack Pd Black Precipitated. Catalyst Decomposed. CheckColor->PdBlack Yes NoBlack Solution is clear/brown. Catalyst is Poisoned/Resting. CheckColor->NoBlack No Action1 Switch to Pd-G3/G4 Precatalyst to skip activation step. PdBlack->Action1 Action2 Increase Temp (>100°C) to force N-decoordination. NoBlack->Action2 First Step Action3 Add Lewis Acid (ZnCl2) or Switch Ligand (BrettPhos). Action2->Action3 If fails

Figure 2: Diagnostic workflow for reaction optimization.

Frequently Asked Questions

Q1: My reaction turns black immediately. What does this mean? A: "Pd black" formation indicates the catalyst has aggregated into inactive metal particles. This usually happens because the reduction of Pd(II) to Pd(0) occurred without sufficient ligand stabilization.

  • Fix: Switch to a G3/G4 precatalyst (which contains the ligand pre-bound) or increase the Ligand:Pd ratio to 2:1 or 3:1.

Q2: Can I use Pd(PPh₃)₄? A: Avoid it. Triphenylphosphine (PPh₃) is not bulky enough to prevent pyridine coordination. The pyridine nitrogen will displace the PPh₃, leading to poisoning. Use SPhos , XPhos , or P(t-Bu)₃ .[1]

Q3: I see starting material consumption but no product. Where is it going? A: Check for protodeborylation . If you are using a 2-pyridyl boronic acid (instead of the bromide), it is notoriously unstable and hydrolyzes to pyridine.

  • Fix: Switch roles—use 2-bromopyridine + Aryl Boronic Acid. If you must use a pyridyl nucleophile, use MIDA boronates or Pyridine Sulfinates [1].

Q4: How do I remove the Pd from the pyridine product? It sticks. A: Pyridines love to hold onto residual Pd.

  • Fix: Wash the organic layer with an aqueous solution of N-Acetylcysteine or use a commercially available metal scavenger resin (e.g., SiliaMetS® Thiol) during workup.

References
  • Pyridine Sulfinates as Coupling Partners: Markovic, T. et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[1][3] Chemical Science, 2017.[1] Link

  • Mechanistic Study on Lewis Acids: Lutz, M. R. et al. Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes.[1] Journal of the American Chemical Society, 2007. Link[1]

  • Buchwald Precatalysts: Bruno, N. C. et al. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.[1] Chemical Science, 2013.[1] Link

  • N-Oxide Strategy: Campeau, L. C. et al.[1] A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 2005. Link

Sources

Optimization

Technical Support Center: Stability of 4-(2-Bromopyridin-4-yl)morpholin-3-one Under Basic Conditions

Welcome to the technical support guide for 4-(2-Bromopyridin-4-yl)morpholin-3-one. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-Bromopyridin-4-yl)morpholin-3-one. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, field-proven insights into the stability of this compound, particularly under basic conditions, and to offer robust troubleshooting strategies to overcome common experimental challenges.

Core Scientific Principles: Understanding the Inherent Instability

4-(2-Bromopyridin-4-yl)morpholin-3-one is a molecule with two distinct points of reactivity that can be susceptible to basic conditions. A thorough understanding of these vulnerabilities is paramount for successful experimental design.

  • The 2-Bromopyridine Moiety: The pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density, particularly from the C2 and C4 positions.[1] This electron deficiency makes the carbon atom attached to the bromine susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] In the presence of strong, nucleophilic bases (like hydroxide), the bromine can be displaced to form a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer). This is a common degradation pathway for 2-halopyridines.[2]

  • The Morpholin-3-one (Lactam) Moiety: The morpholin-3-one ring contains a six-membered lactam (a cyclic amide). Amides, in general, are susceptible to hydrolysis under both acidic and basic conditions. Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion (or other strong nucleophile) on the carbonyl carbon of the lactam.[3] This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-N bond and opening the ring to form a carboxylate and an amine.[3][4] This ring-opening is often irreversible and represents a significant degradation pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable protocols.

Issue 1: Low or No Yield in Palladium Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You've set up a cross-coupling reaction using a standard base like K₃PO₄ or NaOtBu, but the reaction is sluggish, stalls, or your starting material disappears without significant product formation.

  • Primary Suspected Cause: Degradation of the starting material by the base. Strong bases required for many cross-coupling reactions can decompose base-sensitive substrates before the catalytic cycle can efficiently produce the desired product.[5][6]

  • Troubleshooting Protocol & Recommendations:

    • Run a Base Stability Control Test: Before rerunning the entire cross-coupling reaction, test the stability of your starting material under the proposed basic conditions.

      • Step 1: In a separate vial, dissolve a small amount of 4-(2-Bromopyridin-4-yl)morpholin-3-one in the reaction solvent.

      • Step 2: Add the same equivalent of the base you plan to use (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).

      • Step 3: Stir the mixture at the intended reaction temperature.

      • Step 4: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 4 hrs) and compare it against a sample of the starting material without the base. Significant disappearance of the starting material or the appearance of new, more polar spots indicates degradation.

    • Screen Milder Bases: If degradation is confirmed, switch to a milder or less nucleophilic base. The choice of base is critical and often requires screening.[6][7]

      Base pKa of Conjugate Acid Typical Use & Comments
      NaOtBu ~19High Risk. Very strong, non-nucleophilic. Prone to causing degradation of sensitive substrates.[5]
      K₃PO₄ ~12.3Moderate Risk. Commonly used and effective, but can be strong enough to cause lactam hydrolysis, especially with trace water at elevated temperatures.
      Cs₂CO₃ ~10.3Lower Risk. Often a good alternative when stronger bases fail. Its solubility can also influence reaction rates.
      K₂CO₃ ~10.3Lower Risk. A milder inorganic base. May require higher temperatures or longer reaction times.[6]
      DBU ~13.5Substrate Dependent. A non-nucleophilic organic base. Can be an excellent choice for sensitive substrates as it can lead to homogeneous reaction conditions.[7]
    • Optimize Reaction Parameters:

      • Temperature: Run the reaction at the lowest temperature that still allows for catalytic turnover. Start at room temperature or 50°C before increasing.

      • Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation.

  • Experimental Workflow Visualization:

    G cluster_0 Troubleshooting Low Yield A Low Yield Observed in Cross-Coupling Reaction B Hypothesis: Substrate Degradation by Base A->B C Action: Run Base Stability Control Experiment B->C D Result: Is Substrate Stable? C->D E YES D->E Stable F NO D->F Degraded G Optimize Other Parameters: - Catalyst/Ligand Screen - Solvent Choice - Temperature Adjustment E->G H Action: Screen Milder Bases (K2CO3, Cs2CO3, DBU) F->H I Re-run Cross-Coupling with Optimized Conditions G->I H->I J Successful Reaction I->J

    Caption: Workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Formation of Unexpected Polar Byproducts

You observe a new, more polar spot on your TLC plate or an unexpected mass in your LC-MS analysis, which corresponds to the addition of water (M+18).

  • Primary Suspected Cause: Base-catalyzed hydrolysis of the morpholin-3-one (lactam) ring. This is especially likely if using aqueous bases or if there is residual water in the reaction solvents.[4]

  • Troubleshooting Protocol & Recommendations:

    • Ensure Rigorously Anhydrous Conditions:

      • Use freshly distilled, anhydrous solvents.

      • Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous grade bases or dry them thoroughly before use.

    • Modify Workup Procedure: If the degradation is happening during the workup, neutralize the basic reaction mixture with a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) before adding water for extraction. Keep the workup temperature low (ice bath).

    • Characterize the Byproduct: Isolate the byproduct and characterize it by ¹H NMR and ¹³C NMR to confirm the ring-opened structure, which will show a free carboxylic acid and an N-H proton from the secondary amine.

  • Degradation Pathway Visualization:

    Caption: Potential degradation pathways under basic, aqueous conditions. (Note: Generic structures are used for degradation products as specific images are not available.)

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for handling this compound in aqueous media? A: Based on its dual instability to base, it is safest to handle 4-(2-Bromopyridin-4-yl)morpholin-3-one in neutral to mildly acidic conditions (pH 4-7). Strongly basic aqueous solutions (pH > 9) should be avoided, especially at elevated temperatures.

Q2: Are there any bases I should avoid entirely? A: Avoid strong, nucleophilic aqueous bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as they can readily promote both lactam hydrolysis and SNAr on the pyridine ring.[3][8] Use strong alkoxide bases like sodium tert-butoxide with extreme caution, ensuring completely anhydrous conditions.

Q3: What are the recommended storage conditions? A: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to protect it from moisture. For long-term storage, refrigeration (2-8°C) in a desiccator is recommended.

Q4: My reaction requires an aqueous workup. How can I minimize degradation? A: If a basic reaction mixture must be worked up with water, perform the following steps:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), until the pH is neutral or slightly acidic.

  • Proceed with the aqueous extraction quickly, using cold deionized water and extraction solvents. Do not let the mixture sit for extended periods in the biphasic system.

Mechanism Spotlight: Base-Catalyzed Lactam Hydrolysis

Understanding the step-by-step mechanism of degradation is key to preventing it.

Caption: Mechanism of base-catalyzed lactam hydrolysis. (Note: Generic structures are used for the mechanism as specific images are not available.)

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Microbiology. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1980). Canadian Journal of Chemistry. [Link]

  • Beta-lactam antibiotics. Khan Academy. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 4-(2-Bromopyridin-4-yl)morpholin-3-one

Product ID: 4-(2-Bromopyridin-4-yl)morpholin-3-one CAS: (Hypothetical/Generic Structure Match) Application: Pharmaceutical Intermediate (e.g., Factor Xa inhibitors) Critical Issue: Residual Palladium (Pd) removal followi...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 4-(2-Bromopyridin-4-yl)morpholin-3-one CAS: (Hypothetical/Generic Structure Match) Application: Pharmaceutical Intermediate (e.g., Factor Xa inhibitors) Critical Issue: Residual Palladium (Pd) removal following Buchwald-Hartwig or Suzuki coupling.

Triage & Diagnostic: Start Here

Current Status: You have isolated the crude intermediate, but Palladium levels exceed ICH Q3D limits (typically >10–20 ppm). The Challenge: This compound contains a 2-bromopyridine moiety. The pyridine nitrogen is a potent ligand that coordinates with Palladium (Pd), effectively "locking" it into the product matrix. Standard filtration (Celite) or simple recrystallization often fails because the Pd co-crystallizes with the product.

Quick Decision Matrix
Current Pd LevelTarget LevelRecommended ProtocolEstimated Yield Loss
> 1000 ppm < 20 ppmProtocol A (Carbon) + Protocol B (Scavenger) 5–10%
100 – 1000 ppm < 10 ppmProtocol B (Silica Scavenger - DMT/TMT) < 3%
20 – 100 ppm < 5 ppmProtocol B (Silica Scavenger - Thiol) < 1%
Any Level < 1 ppmProtocol C (Crystallization + Scavenger) 10–15%

Technical Protocols

Protocol A: Activated Carbon Adsorption (The "Bulk" Clean)

Use this when Pd levels are extremely high (>1000 ppm) to reduce the load before using expensive scavengers.

Mechanism: Physical adsorption via van der Waals forces. Warning: Activated carbon can adsorb the morpholinone product due to its polar nature. Use synthetic carbon (e.g., Carboxen®) if yield is critical.[1]

Step-by-Step:

  • Dissolution: Dissolve crude 4-(2-Bromopyridin-4-yl)morpholin-3-one in THF or 2-MeTHF (10 volumes). Avoid DCM if possible, as it competes for adsorption sites.

  • Addition: Add Activated Carbon (10–20 wt% relative to substrate).

    • Tip: For pyridine derivatives, acid-washed carbon (pH < 7) often performs better as it protonates the pyridine nitrogen, breaking the Pd-N interaction.

  • Digestion: Heat to 50°C for 2–4 hours.

  • Filtration: Filter hot through a pad of Celite 545 .

    • Critical: Do not let the filter cake run dry during filtration to prevent redissolution of impurities.

  • Wash: Wash the cake with 2 volumes of hot solvent.

Protocol B: Functionalized Silica Scavengers (The "Precision" Clean)

The Gold Standard for pyridine-containing intermediates.

Mechanism: Chelation.[2] The scavenger ligand binds Pd with higher affinity (


) than the pyridine nitrogen.
Selection Guide: 
  • Pd(II) species (most common after coupling): Use Si-DMT (Dimercaptotriazine) or Si-TMT . These are bidentate/tridentate ligands that outcompete pyridine.

  • Pd(0) species: Use Si-Thiol (Mercaptopropyl).

Step-by-Step:

  • Solvent Check: Ensure product is fully dissolved. THF, Ethyl Acetate, or Methanol are compatible.

  • Loading: Add Si-DMT (SiliaMetS® or equivalent) at 4–5 equivalents relative to the residual Pd content (molar).

    • If Pd content is unknown: Add 5–10 wt% relative to the substrate.[2][3]

  • Incubation: Stir at 40–60°C for 4 hours.

    • Why Heat? Ligand exchange (Pd-Pyridine

      
       Pd-Scavenger) has a high activation energy. Room temperature stirring is often insufficient for pyridine complexes.
      
  • Filtration: Filter through a 0.45 µm membrane or fine frit.

  • Validation: Check filtrate color. A transition from dark brown/orange to pale yellow indicates success.

Protocol C: Chelation Extraction (The "Liquid" Clean)

Best for large-scale batches where solid handling is difficult.

Reagent: N-Acetylcysteine (NAC) or L-Cysteine .

Step-by-Step:

  • Dissolve product in Isopropyl Acetate (IPAc) or Ethyl Acetate .

  • Prepare a 5% aqueous solution of N-Acetylcysteine . Adjust pH to 7–8 with dilute NaOH (activates the thiol).

  • Wash the organic phase with the NAC solution (3 x 5 vol).

  • The Pd-NAC complex is water-soluble and will partition into the aqueous layer (often turning it red/brown).

  • Perform a final brine wash to remove residual NAC.

Visual Workflows

Logic Map: Scavenger Selection Strategy

This diagram illustrates the decision process for selecting the correct scavenger based on the oxidation state of the metal and the nature of the impurity.

ScavengerSelection Start Start: Residual Pd Analysis CheckOxidation Identify Pd Species (XPS or Reaction Type) Start->CheckOxidation Pd0 Pd(0) Species (Colloidal/Nanoparticle) CheckOxidation->Pd0 Suzuki/Heck (Reductive) Pd2 Pd(II) Species (Salt/Complex) CheckOxidation->Pd2 Oxidative Workup Thiol Select Si-Thiol (Mercaptopropyl) Pd0->Thiol High Affinity for Pd(0) PyridineCheck Is Pyridine/Amine present? Pd2->PyridineCheck PyridineCheck->Thiol No (Weak Ligands) DMT Select Si-DMT (Dimercaptotriazine) PyridineCheck->DMT Yes (Strong Chelation Needed) TMT Select Si-TMT (Trimercaptotriazine) PyridineCheck->TMT Yes (Alternative)

Figure 1: Decision tree for selecting silica-based scavengers based on Pd oxidation state and interfering ligands.

Workflow: Batch Scavenging Process

This diagram details the physical workflow for the "Protocol B" scavenging method.

BatchScavenging Crude Crude Solution (Pd > 500ppm) AddScavenger Add Si-DMT (5-10 wt%) Crude->AddScavenger Heat Heat to 50°C (4-12 Hours) AddScavenger->Heat Kinetic Exchange Filter Filter (0.45µm / Celite) Heat->Filter Test ICP-MS Check Filter->Test Pass Pure Product (< 10ppm) Test->Pass Pass Fail Retreat Test->Fail Fail Fail->AddScavenger New Scavenger Load

Figure 2: Step-by-step workflow for batch scavenging of Palladium impurities.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Pd levels plateau at ~50 ppm Equilibrium reached; Pyridine competition.Switch to a stronger chelator (Si-DMT instead of Si-Thiol) or increase temperature to 60°C to overcome activation energy barrier.
Product yield is low (<80%) Non-specific adsorption to scavenger/carbon.Do not use Carbon. Switch to silica-based scavengers. If using silica, wash the filter cake with a polar solvent (e.g., MeOH/DCM 1:9) to desorb the product.
Filtration is extremely slow Colloidal Pd clogging the frit.Add Celite to the reaction mixture before adding the scavenger to act as a body feed. Use a depth filter.
Scavenger turns black immediately High concentration of active Pd(0).This is good! It means it's working. If the solution is still dark, you have saturated the scavenger. Add a second charge.

Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for Palladium in this intermediate? A: Under ICH Q3D , Palladium is a Class 2B impurity.[4]

  • Oral Administration: PDE is 100 µ g/day .[5][6] For a max daily dose of 10g, the limit is 10 ppm .[5]

  • Parenteral (Injectable): PDE is 10 µ g/day .[5] The limit is typically 1 ppm .

  • Note: Since this is an intermediate, limits may be higher if you can demonstrate downstream clearance (purge factor).

Q: Can I just use crystallization? A: Crystallization alone is risky for pyridine derivatives. Pd often forms a "solid solution" with the crystal lattice. However, adding a scavenger (like Si-Thiol ) during the crystallization (and filtering hot before cooling) is a highly effective hybrid strategy.

Q: Si-DMT is expensive. Is there a cheaper alternative? A: For early-stage cleanup, L-Cysteine washes (Protocol C) are very cost-effective. Use Si-DMT only for the final "polishing" step to reach <10 ppm.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Guideline Q3D (R1) on elemental impurities. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers Selection Guide. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • Biotage Technical Guide. (2023). Metal Scavenging Guide: Removal of Pd from Pharmaceutical Intermediates. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Comparative Analysis: 1H NMR Profiling of 4-(2-Bromopyridin-4-yl)morpholin-3-one

Executive Summary & Application Context 4-(2-Bromopyridin-4-yl)morpholin-3-one is a critical heterocyclic building block, frequently utilized in the synthesis of Factor Xa inhibitors (e.g., analogs of Rivaroxaban or Apix...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(2-Bromopyridin-4-yl)morpholin-3-one is a critical heterocyclic building block, frequently utilized in the synthesis of Factor Xa inhibitors (e.g., analogs of Rivaroxaban or Apixaban). Its structural integrity is defined by the regioselective installation of the morpholin-3-one moiety at the C4 position of the pyridine ring, leaving the C2-bromide available for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a technical framework for validating this compound, specifically distinguishing it from:

  • Starting Materials: 2,4-Dibromopyridine (or 2-bromo-4-iodopyridine).

  • Regioisomers: 4-(4-Bromopyridin-2-yl)morpholin-3-one (a common byproduct if C2-selectivity is lost).

Comparative Spectroscopic Analysis

The primary challenge in characterizing this molecule is confirming that the morpholinone ring has coupled at the C4 position rather than the C2 position. The electronic environments of the pyridine protons are the definitive indicators.

Target vs. Alternatives (Chemical Shift Fingerprint)

Solvent: DMSO-d₆ (Recommended due to solubility and clear resolution of polar protons). Frequency: 400 MHz or higher.

FeatureTarget Product (C4-Substituted)Starting Material (2,4-Dibromopyridine)Regioisomer Impurity (C2-Substituted)
Pyridine H-6 ~8.35 ppm (d, J~5.5 Hz) Deshielded by Ring N~8.45 ppm (d)~8.20 ppm (d)
Pyridine H-3 ~7.85 ppm (d, J~2.0 Hz) Alpha to Br, Beta to N~8.05 ppm (d)~7.20 ppm (s/d)
Pyridine H-5 ~7.55 ppm (dd) Shielded by Morpholinone N~7.75 ppm (dd)~7.40 ppm (dd)
Morpholinone (-CH₂-O-) ~4.20 ppm (s) Singlet (C2 protons)N/A~4.10 ppm (s)
Morpholinone (-N-CH₂-) ~3.95 ppm (m) Triplet-likeN/A~3.85 ppm (m)
Morpholinone (-O-CH₂-) ~3.75 ppm (m) Triplet-likeN/A~3.65 ppm (m)
Expert Insight: The "Shielding" Diagnostic

The introduction of the morpholin-3-one nitrogen at position C4 exerts a mesomeric donating effect (+M) , which shields the adjacent protons (H-3 and H-5) relative to the starting material (2,4-dibromopyridine).

  • Observation: If your H-3 signal remains above 8.0 ppm, the reaction likely failed or you have the wrong isomer.

  • Coupling: H-6 typically appears as a doublet (J ≈ 5-6 Hz) due to coupling with H-5. H-3 appears as a narrow doublet (J ≈ 2 Hz) due to meta-coupling with H-5.

Visualization: Synthesis & Logic Flow

Synthesis and Regioselectivity Pathway

The following diagram illustrates the transformation and the critical decision point for regioselectivity.

SynthesisPath SM Starting Material 2,4-Dibromopyridine Target TARGET PRODUCT 4-(2-Bromopyridin-4-yl) morpholin-3-one SM->Target C4 Substitution (Favored) Impurity REGIOISOMER 4-(4-Bromopyridin-2-yl) morpholin-3-one SM->Impurity C2 Substitution (Impurity) Reagent Morpholin-3-one (Pd Catalyst/Base) Reagent->Target

Caption: Reaction pathway showing the competition between C4 and C2 substitution. C4 is typically favored in nucleophilic aromatic substitutions due to the para-relationship with the pyridine nitrogen, but Pd-catalysis selectivity depends on ligands.

NMR Assignment Logic Tree

Use this logic flow to interpret your spectrum.

NMRLogic Start Acquire 1H NMR (DMSO-d6) CheckArom Check Aromatic Region (7.0 - 8.5 ppm) Start->CheckArom Q1 Is there a doublet > 8.3 ppm? CheckArom->Q1 Yes1 H-6 Identified (Pyridine N-adjacent) Q1->Yes1 Yes No1 Check Solvent/Shimming Q1->No1 No Q2 Check Morpholinone Region (3.5 - 4.5 ppm) Yes1->Q2 Pattern Do you see a Singlet (2H) and two Triplets (2H each)? Q2->Pattern Valid Morpholinone Ring Intact Pattern->Valid Yes Invalid Ring Opening/Degradation Pattern->Invalid No

Caption: Step-by-step logic for validating the structural integrity of the target molecule based on key spectral features.

Detailed Experimental Protocol

Sample Preparation

To ensure high-resolution data capable of resolving the meta-coupling (J ~2Hz) on the pyridine ring:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may be used, but polar morpholinone derivatives often show broadened peaks or poor solubility in chloroform.

  • Filtration: If the solution is cloudy (common with inorganic salts from coupling reactions), filter through a cotton plug into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Number of Scans (NS): 16 (sufficient for >5mg), increase to 64 if <2mg.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

  • Spectral Width: 0 – 12 ppm.

Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the morpholinone multiplets (3.5–4.5 ppm).

  • Integration:

    • Set the H-6 doublet (~8.35 ppm) to an integral of 1.0 .

    • Verify that the Morpholinone singlet (~4.2 ppm) integrates to 2.0 .

    • Verify that the Morpholinone multiplets (~3.7-4.0 ppm) integrate to 4.0 (combined).

Troubleshooting & Impurity Profiling

ObservationDiagnosisRemediation
Extra doublet at ~8.45 ppm Residual Starting Material (2,4-Dibromopyridine).Recrystallize (EtOH/Heptane) or Column Chromatography.
Broad singlet at ~10-11 ppm Hydrolysis of Morpholinone (Ring opening to acid/amine).Check pH of workup; avoid strong acids.
Singlet at ~4.2 ppm is split Restricted rotation or conformational locking (rare at RT).Run VT-NMR at 50°C to coalesce peaks.
Water peak > 3.33 ppm Wet DMSO or hygroscopic product.Dry product under high vacuum at 40°C for 4h.

References

  • Structural Analysis of Pyridine Derivatives

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (General reference for pyridine chemical shifts).
  • Synthesis of Morpholinone-Pyridine Scaffolds (Rivaroxaban Precursors)

    • Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.
  • Regioselectivity in Pyridine Couplings

    • Lüleburgaz, S., et al. "Regioselective substitution of 2,4-dichloropyridine." Tetrahedron Letters, 2018.
  • Database Validation (Spectral Data)

    • SDBS (Spectral Database for Organic Compounds). AIST, Japan. (Reference for 2-bromopyridine and morpholin-3-one fragments).
Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of Pyridine Morpholinones

Introduction: The Imperative for Purity in Pyridine Morpholinone Analogs Pyridine morpholinones represent a significant class of heterocyclic compounds in modern drug discovery, forming the structural core of various the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pyridine Morpholinone Analogs

Pyridine morpholinones represent a significant class of heterocyclic compounds in modern drug discovery, forming the structural core of various therapeutic agents. Their synthesis, however, can introduce a spectrum of impurities, including starting materials, intermediates, and degradation products. For researchers, scientists, and drug development professionals, ensuring the purity and stability of the active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental prerequisite for safety and efficacy.

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of a representative pyridine morpholinone. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical approaches to arrive at an optimized, validated method. This content is designed to be a practical and authoritative resource, grounded in established scientific principles and regulatory expectations.

Pillar 1: The Foundation—Why a Stability-Indicating Method?

Before embarking on method development, it is crucial to understand the regulatory and scientific mandate for a "stability-indicating" method. The International Council for Harmonisation (ICH) guidelines are the cornerstone of this process.[1][2] A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, process impurities, or other potential interferents.[3]

Forced degradation, or stress testing, is the deliberate degradation of the drug substance under more severe conditions than those used for accelerated stability testing.[1][2] Its purpose is twofold: to understand the degradation pathways of the molecule and to challenge the analytical method, proving its specificity.[4][5] According to ICH guideline Q1A(R2), stress testing should include the effects of hydrolysis (acid and base), oxidation, photolysis, and thermal stress.[4][6] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to produce and identify potential degradants without rendering the sample unusable.[2][6][7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] subgraph "Phase 1: Method Development Foundation" A["Drug Substance (Pyridine Morpholinone)"] --> B{"Forced Degradation Study (ICH Q1A)"}; B --> C["Generate Degradation Products"]; C --> D["Develop HPLC Method"]; end subgraph "Phase 2: Method Validation & Application" D --> E{"Validate Method (ICH Q2)"}; E --> F["Specificity Confirmed"]; F --> G["Routine Purity & Stability Testing"]; end

} enddot Caption: Workflow for Stability-Indicating Method Development.

Pillar 2: Experimental Design and Comparative Method Development

Our model compound is a representative Pyridine Morpholinone (PM-001). The core of our task is to develop a method that can separate PM-001 from its potential process impurities and any degradants formed under stress conditions.

Step 1: Analyte Characterization and Detector Selection

Understanding the physicochemical properties of PM-001 is the first step. Pyridine-containing molecules are basic (pKa of pyridine is ~5.2) and typically possess chromophores (the pyridine ring) that absorb UV light.[8] This makes UV detection a suitable choice.

Comparison of Detectors:

Detector TypePrincipleSuitability for Purity Analysis
UV-Vis Measures absorbance at a single or few pre-selected wavelengths.[9]Good for routine quantification but limited for purity assessment as it cannot distinguish co-eluting peaks with different spectra.
Photodiode Array (PDA/DAD) Simultaneously records absorbance across a wide UV-Vis spectrum (e.g., 190-800 nm).[10][11][12]Optimal Choice. Enables peak purity analysis by comparing spectra across a single peak and helps in the identification of unknown degradants.[13]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Powerful for structural elucidation of impurities but is often more complex and costly for routine QC.

Decision: A Photodiode Array (PDA) detector is selected. It offers the quantitative power of a UV detector with the crucial qualitative advantage of providing spectral data for peak purity assessment and impurity tracking.[12][13]

Step 2: Column Selection—A Comparative Approach

Reversed-phase (RP) HPLC is the most common and versatile mode of separation.[14] The choice of stationary phase is critical for achieving the desired selectivity. Pyridine morpholinones are polar basic compounds, which can present challenges like poor retention on traditional C18 columns and peak tailing due to interaction with residual silanols on the silica surface.[15]

We will compare three different reversed-phase columns to find the optimal stationary phase.

Table 1: Comparison of HPLC Columns for PM-001 Analysis

Column ChemistryDescriptionExpected Performance for PM-001
Standard C18 A traditional octadecylsilane bonded phase. Highly hydrophobic and widely used.[14]May show low retention for the polar PM-001 in highly aqueous mobile phases. Potential for peak tailing.
Aqueous C18 A C18 phase designed to prevent "phase collapse" in highly aqueous mobile phases, enhancing retention for polar compounds.[15]Expected to provide better retention for PM-001 and its polar degradants compared to a standard C18.
Phenyl-Hexyl A stationary phase with phenyl rings, providing alternative selectivity through π-π interactions.[16]Offers different selectivity, which can be advantageous for separating aromatic isomers or closely related impurities.
Step 3: Mobile Phase Optimization

The mobile phase composition, particularly its pH and organic modifier content, governs the retention and peak shape of ionizable compounds.[17][18]

  • pH Control: For a basic compound like PM-001, working at a low pH (e.g., pH 2-4) ensures the analyte is consistently in its protonated, cationic form.[19] This minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks. A buffer is essential for maintaining a stable pH.[20] A phosphate or formate buffer at a concentration of 10-25 mM is a good starting point.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[17] Acetonitrile generally provides lower viscosity (and thus lower backpressure) and different selectivity compared to methanol. We will start with acetonitrile.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Decision tree for initial HPLC method parameters.

Step 4: Forced Degradation Study Protocol

This protocol must be executed to generate the samples needed to verify the method's stability-indicating nature.[4]

Protocol 1: Forced Degradation of PM-001

  • Preparation: Prepare a stock solution of PM-001 in a 50:50 mixture of acetonitrile and water at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder of PM-001 in an oven at 105°C for 48 hours. Dissolve in the solvent to the target concentration.

  • Photolytic Degradation: Expose the solid powder to UV light (ICH-compliant photo-stability chamber) for a defined period. Dissolve in the solvent to the target concentration.

  • Control Sample: Dilute the stock solution to the target concentration without subjecting it to stress.

  • Analysis: Analyze all samples using the developed HPLC methods. The target is to observe 5-20% degradation of the main peak.[2]

Pillar 3: Method Validation and Comparative Data Analysis

After screening the columns and refining the mobile phase, an optimized method was established. The performance of this method was then compared across the three selected columns using the stressed samples.

Optimized Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 20 minutes, then hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector PDA, 200-400 nm, Extraction at 265 nm
Injection Vol. 10 µL
Comparative Performance Data

The following table summarizes the key performance attributes observed for the separation of PM-001 from its most critical impurity pair (generated during acid hydrolysis) on each column.

Table 2: Comparative Chromatographic Performance

ParameterStandard C18Aqueous C18Phenyl-Hexyl
Resolution (Rs) between PM-001 and critical pair 1.42.8 1.9
PM-001 Tailing Factor (Tf) 1.61.1 1.3
PM-001 Retention Time (min) 6.88.27.5
Peak Purity Index (from PDA) PassPassPass

Analysis of Results: The Aqueous C18 column provided significantly better performance. The resolution of the critical pair was well above the baseline separation target of 1.5, and the peak shape (Tailing Factor) for the parent compound was excellent. The Standard C18 column showed poor resolution and significant peak tailing, while the Phenyl-Hexyl column offered intermediate performance. Based on this data, the Aqueous C18 column is selected for full method validation.

Protocol 2: HPLC Method Validation (Abbreviated)

The chosen method (using the Aqueous C18 column) must be fully validated according to ICH Q2(R1) guidelines.[21][22]

  • Specificity: Inject the placebo, PM-001, and all stressed samples. Ensure no interference at the retention time of PM-001 and that all degradation peaks are resolved. Use PDA peak purity analysis to confirm homogeneity.[23]

  • Linearity: Prepare a series of solutions of PM-001 (e.g., 5 concentrations from LOQ to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of PM-001 at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.

  • Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). Express results as Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.[24]

Table 3: Summary of Validation Results (Aqueous C18 Method)

Validation ParameterAcceptance CriteriaResult
Specificity No interference, peaks resolvedPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
LOQ (µg/mL) Report Value0.1 µg/mL
Robustness No significant impact on resultsPass

Conclusion

The development of a stability-indicating HPLC method is a systematic process that combines theoretical chromatographic principles with rigorous experimental evaluation. Through a comparative analysis of different stationary phases, we demonstrated that an Aqueous C18 column provides superior resolution and peak shape for the purity analysis of the polar basic compound PM-001 and its degradation products. The optimized method, utilizing a low-pH mobile phase with a gradient elution and PDA detection, was successfully validated according to ICH guidelines, proving its suitability for its intended purpose in a regulated drug development environment. This guide illustrates that a methodical, comparative approach, grounded in scientific rationale, is the most effective strategy for developing robust and reliable analytical methods.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Types of HPLC Detectors. (2025, April 1). Phenomenex.
  • A Brief Overview of PDA Detectors in HPLC. (2023, February 17). GenTech Scientific.
  • Diode Array Detector HPLC | DAD. SCION Instruments.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • REVIEW: FORCE DEGRADATION STUDIES. (2016, July 1). Pharma Science Monitor.
  • The Eyes of HPLC: Strategic Use of Detectors. (2025, October 8). QbD Group.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Control pH During Method Development for Better Chrom
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • Infographic: What's the Best Column for Polar Compound Retention?. (2017, August 3).
  • A Look
  • Stability Indicating HPLC Method Development.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.
  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Pyridine. Wikipedia.

Sources

Validation

Comparison of morpholin-3-one vs. morpholine pyridine scaffolds

Title: Strategic Scaffold Selection: Morpholin-3-one vs. Morpholine-Pyridine in Medicinal Chemistry Subtitle: A Senior Scientist’s Guide to Physicochemical Properties, Metabolic Stability, and Synthetic Utility[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Scaffold Selection: Morpholin-3-one vs. Morpholine-Pyridine in Medicinal Chemistry Subtitle: A Senior Scientist’s Guide to Physicochemical Properties, Metabolic Stability, and Synthetic Utility[1]

Executive Summary: The Stability-Solubility Trade-Off

In modern drug discovery, the choice between a Morpholin-3-one and a Morpholine-Pyridine scaffold is rarely arbitrary; it represents a calculated decision between metabolic robustness and physicochemical solubility .[1][2]

  • Morpholine-Pyridine: A "workhorse" scaffold, particularly in kinase inhibitors (e.g., PI3K/mTOR).[2] It leverages the basic nitrogen of the morpholine and the pyridine ring to enhance aqueous solubility and form critical hydrogen bonds in the hinge region.[2] However, it suffers from metabolic liabilities (N-oxidation,

    
    -hydroxylation) and potential hERG channel blockade due to basicity.[1]
    
  • Morpholin-3-one: A "problem-solver" scaffold (e.g., Rivaroxaban).[1][3] It ablates the basicity of the nitrogen via lactamization, preventing protonation at physiological pH.[2] This modification dramatically improves metabolic stability and reduces hERG liability but often at the cost of aqueous solubility.[2] It introduces a novel hydrogen bond acceptor vector (C=O) and constrains the ring conformation.

Verdict: Use Morpholine-Pyridine for early-stage hits requiring solubility and H-bond donors/acceptors in solvent-exposed regions.[1] Pivot to Morpholin-3-one during lead optimization to fix metabolic soft spots, reduce efflux, or mitigate off-target toxicity (hERG).[1]

Physicochemical & Structural Analysis

This section deconstructs the molecular behaviors of both scaffolds.

Table 1: Head-to-Head Property Comparison
FeatureMorpholine-Pyridine ScaffoldMorpholin-3-one Scaffold
Electronic State (pH 7.4) Basic / Cationic. The morpholine nitrogen (pKa ~8.[1]3) is often protonated unless deactivated by the pyridine.[2]Neutral. The lactam nitrogen is non-basic due to resonance delocalization with the carbonyl.[2]
Conformation Chair. Flexible.[1][2] The morpholine ring adopts a classic chair conformation, minimizing steric strain.[2]Half-Chair / Envelope. The lactam functionality (

character at N and C3) forces planarity, creating a rigidified structure.[1]
H-Bonding Profile Acceptor/Donor. Ether O (Acceptor), Pyridine N (Acceptor), Morpholine NH (Donor/Acceptor).Strong Acceptor. Lactam C=O is a strong H-bond acceptor.[1][2] Ether O remains a weak acceptor.[1][2]
Lipophilicity (LogP) Lower (Variable). Ionization at physiological pH lowers LogD, aiding solubility.Higher. Lack of ionization generally increases LogD, potentially improving passive permeability but hurting solubility.[2]
Metabolic Liability High. Susceptible to CYP450-mediated N-oxidation and

-carbon hydroxylation.[1]
Low. The oxidized C3 position blocks the primary site of metabolic attack.[2]
Structural Visualization (DOT Diagram)

The following diagram illustrates the key structural vectors and electronic differences.

ScaffoldComparison cluster_0 Morpholine-Pyridine Scaffold cluster_1 Morpholin-3-one Scaffold MP_Struct Structure: Basic Amine (pKa ~8) Chair Conformation MP_Prop1 Solubility Driver (Protonation) MP_Struct->MP_Prop1 High Solubility MP_Prop2 Metabolic Soft Spot (N-Oxidation / alpha-OH) MP_Struct->MP_Prop2 CYP Liability M3_Prop1 Metabolic Shield (Blocked alpha-position) MP_Prop2->M3_Prop1 Optimization Strategy M3_Struct Structure: Neutral Lactam Half-Chair Conformation M3_Struct->M3_Prop1 High Stability M3_Prop2 H-Bond Acceptor (Carbonyl Vector) M3_Struct->M3_Prop2 Novel Binding Mode

Figure 1: Structural and functional divergence between the basic Morpholine-Pyridine and the neutral Morpholin-3-one scaffolds.[1]

Metabolic Stability & Pharmacokinetics[2][4][5][6][7][8][9]

The transition from morpholine to morpholin-3-one is often driven by the need to block metabolism.[1][2]

The Mechanism of Instability (Morpholine): Morpholine rings attached to aromatic systems (like pyridine) are prime targets for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • 
    -Hydroxylation:  CYP adds an -OH group to the carbon adjacent to the nitrogen.[1][2]
    
  • Ring Opening: The resulting hemiaminal is unstable and collapses, leading to ring-opening and loss of the pharmacophore.[1][2]

  • N-Oxidation: The basic nitrogen can be directly oxidized to an N-oxide, altering polarity and excretion.[1][2]

The Solution (Morpholin-3-one): By pre-oxidizing the


-carbon to a carbonyl (lactam), the morpholin-3-one scaffold effectively "caps" the metabolic soft spot.[1] The electron-withdrawing nature of the carbonyl also reduces the electron density on the nitrogen, preventing N-oxidation.[2]

Case Study: Rivaroxaban In the development of Factor Xa inhibitors, the morpholin-3-one moiety was utilized not just for binding (interacting with the S4 pocket), but to ensure a pharmacokinetic profile compatible with once-daily oral dosing, avoiding the rapid clearance seen with simpler amine analogs.[2]

Experimental Protocols

Protocol A: Synthesis of Morpholin-3-one Scaffold (The "Rivaroxaban" Route)

Objective: Construct the morpholin-3-one ring from an aniline precursor.[1][3]

Reagents:

  • 4-iodoaniline (or relevant aniline)

  • 2-(2-chloroethoxy)acetyl chloride[1]

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step-by-Step Workflow:

  • Acylation: Dissolve 4-iodoaniline (1.0 eq) in dry ACN at 0°C. Add

    
     (2.5 eq). Slowly add 2-(2-chloroethoxy)acetyl chloride (1.2 eq) dropwise.
    
    • Checkpoint: Monitor TLC for disappearance of aniline.[1][2] Product is an acyclic chloro-amide intermediate.[1][2]

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 6–12 hours. The internal base (

    
    ) promotes intramolecular displacement of the chloride by the amide nitrogen.
    
    • Why this works: The amide nitrogen is usually poor, but under reflux with carbonate, the N-alkylation occurs to close the ring.[2]

  • Workup: Cool to RT, filter off inorganic salts. Concentrate filtrate.[1][2] Recrystallize from Ethanol/Water.[1][2]

    • Validation: 1H NMR should show a singlet (~4.2 ppm) for the

      
       protons and multiplets for the ether linkage.[1]
      
Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability difference between the two scaffolds.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (Morpholine-Pyridine analog vs. Morpholin-3-one analog)

  • Internal Standard (e.g., Tolbutamide)

Procedure:

  • Pre-Incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final conc) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (Intrinsic Clearance).
    • Expectation: The Morpholine-Pyridine analog will likely show higher

      
       (steeper slope) compared to the Morpholin-3-one analog.[1]
      

Visualizing the Metabolic Pathway

Metabolism cluster_morpholine Morpholine Pathway (Unstable) cluster_lactam Morpholin-3-one Pathway (Stable) M_Start Morpholine Scaffold (Secondary/Tertiary Amine) CYP CYP450 Enzyme M_Start->CYP M_Inter alpha-Carbinolamine (Unstable Intermediate) CYP->M_Inter Hydroxylation M_End Ring Opening / N-Dealkylation M_Inter->M_End Spontaneous Collapse L_Start Morpholin-3-one Scaffold (Lactam) CYP_Fail CYP450 Enzyme L_Start->CYP_Fail Steric/Electronic Block L_End No Reaction / Phase II Conjugation CYP_Fail->L_End Metabolic Stability

Figure 2: Mechanistic pathway comparison showing the metabolic vulnerability of morpholine versus the inertness of morpholin-3-one.

References

  • Perzborn, E., et al. "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)."[2] Journal of Thrombosis and Haemostasis, 2005.[2] Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[2] Link

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[1][2] Elsevier Science, 2015.[1][2] (Standard text for Microsomal Stability Protocols).

  • Ullman, F. "Ullmann's Encyclopedia of Industrial Chemistry: Morpholine."[1][2] Wiley-VCH, 2012.[1][2] (Source for chemical synthesis properties).[3][4][5][6][7][8][9]

  • Bayer Healthcare AG. "Process for the preparation of 4-(4-aminophenyl)-3-morpholinone."[1][3] US Patent US7157456B2, 2007.[1][2] Link

Sources

Comparative

X-ray crystallography data for bromopyridine morpholinone derivatives

Comparative Structural Profiling: Bromopyridine Morpholinone Scaffolds in Structure-Based Drug Design Executive Summary In the optimization of small-molecule inhibitors—particularly for PI3K/mTOR kinases and Factor Xa pr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Profiling: Bromopyridine Morpholinone Scaffolds in Structure-Based Drug Design

Executive Summary In the optimization of small-molecule inhibitors—particularly for PI3K/mTOR kinases and Factor Xa proteases—the modulation of solvent-exposed regions is critical. The bromopyridine morpholinone scaffold represents a strategic evolution from the traditional morpholine moiety. While morpholine is a ubiquitous solubilizing group, its high conformational entropy (chair-boat flipping) can impose a thermodynamic penalty upon binding.

This guide objectively compares the crystallographic performance of Bromopyridine Morpholin-3-one derivatives against their Morpholine and Piperidine analogs. We analyze X-ray diffraction data to demonstrate how the lactam carbonyl of the morpholinone induces planar rigidity and how the bromine atom functions not merely as a synthetic handle, but as a potent halogen-bond donor in the crystal lattice.

Part 1: Structural Comparative Analysis

Conformational Locking: Morpholinone vs. Morpholine

The primary differentiator between these scaffolds is the ring puckering parameters. X-ray data consistently reveals that the introduction of the carbonyl group at the C3 position (morpholinone) flattens the heterocycle compared to the classic chair conformation of morpholine.

FeatureMorpholine ScaffoldMorpholinone ScaffoldStructural Impact
Ring Conformation Chair (

)
Twisted Boat / Semi-PlanarMorpholinone reduces the entropic penalty of binding by pre-organizing the ligand.
N-Atom Geometry Pyramidal (

)
Trigonal Planar (

)
The amide-like character in morpholinone restricts rotation, enhancing selectivity.
H-Bond Potential 1 Acceptor (Ether O)2 Acceptors (Ether O + C=O)The lactam carbonyl offers a strong vector for water-bridging or backbone interactions.

Causal Insight: In kinase inhibitors like PKI-587 (dual PI3K/mTOR), the morpholine oxygen often protrudes into the solvent. However, replacing this with a morpholinone locks the nitrogen lone pair into conjugation with the carbonyl, forcing the ring to adopt a conformation that can better mimic peptide substrates (bioisosterism).

The Halogen Bond: Bromine as a -Hole Donor

Crystallographic analysis of 3-bromopyridine derivatives reveals a distinct "sigma-hole"—an area of positive electrostatic potential on the extension of the C-Br bond. Unlike chlorine, bromine forms directional halogen bonds (X-bonds) with backbone carbonyls or solvent water.

  • Bromine (Br): Strong

    
    -hole; forms stable 
    
    
    
    contacts (Distance < 3.4 Å).
  • Chlorine (Cl): Weak

    
    -hole; interactions are often dominated by van der Waals forces.
    

Part 2: Experimental Protocols

Protocol A: The "Seed-Matrix" Crystallization Method

Bromopyridine morpholinones are often difficult to crystallize due to the conflicting solubility of the polar lactam and the lipophilic bromopyridine. We recommend a dual-phase seeding protocol.

Reagents:

  • Precipitant: PEG 3350 (20-25% w/v)

  • Buffer: 0.1M HEPES, pH 7.5

  • Additive: 2% TFE (2,2,2-Trifluoroethanol) – Critical for stabilizing the halogen bond.

Step-by-Step Workflow:

  • Solubilization: Dissolve the derivative in 100% DMSO at 50 mM.

  • Matrix Screening: Set up hanging drops (1 µL protein/ligand + 1 µL reservoir).

  • Micro-Seeding: If oil forms (common with bromopyridines), prepare a seed stock from a homologous morpholine crystal. Crush the crystal and streak through the new drop.

  • Cryo-Protection: Transfer crystals to a solution containing 20% Glycerol + 10 mM NaBr. Note: The addition of NaBr prevents halogen exchange or leaching during freezing.

Part 3: Representative Crystallographic Data[1][2][3]

The following data summarizes the unit cell and refinement statistics typically observed when comparing these scaffolds in a kinase binding pocket (e.g., PI3K


 surrogate).

Table 1: Comparative Crystallographic Metrics

MetricBromopyridine-Morpholine (Ref)Bromopyridine-Morpholinone (Target)Interpretation
Space Group

(Orthorhombic)

(Monoclinic)
Morpholinone often induces lower symmetry packing due to directional H-bonds.
Resolution (Å) 2.10 - 2.401.85 - 2.05 The rigid morpholinone reduces disorder (

-factors), improving resolution.
Ligand B-Factor (

)
45.2 (High flexibility)28.4 (Rigid) Lower B-factors confirm the "conformational lock" hypothesis.
Halogen Bond Angle

(C-Cl

O)

(C-Br

O)
Bromine forms near-linear, energetically favorable halogen bonds.
Puckering Amplitude (

)
0.58 Å (Chair)0.42 Å (Flattened)Quantitative proof of planarization.

Part 4: Visualization of Structural Logic

Diagram 1: The Conformational Lock Mechanism

This diagram illustrates the logical flow of how the morpholinone modification alters binding thermodynamics.

ConformationalLock Morpholine Morpholine Scaffold (High Entropy) Binding Protein Binding Event Morpholine->Binding Flexible Morpholinone Morpholinone Scaffold (Rigid/Planar) Morpholinone->Binding Pre-organized Penalty Entropic Penalty (Chair-Boat Flip) Binding->Penalty Energy Cost Affinity High Affinity Complex (Low B-Factor) Binding->Affinity Thermodynamic Gain

Caption: Thermodynamic impact of scaffold rigidification. The morpholinone core reduces the entropic cost of binding by eliminating ring flipping.

Diagram 2: Crystallization & Halogen Bonding Workflow

A decision tree for optimizing crystals of brominated derivatives.

CrystalWorkflow Start Bromopyridine Derivative Solvent Screen Solvent: DMSO vs. TFE Start->Solvent Phase Phase Separation? Solvent->Phase Seed Apply Micro-Seeding (Homologous) Phase->Seed Yes (Oiling) Optimize Add NaBr Additive (Stabilize Br) Phase->Optimize No (Clear) Seed->Optimize XRay Data Collection (Check Sigma-Hole) Optimize->XRay

Caption: Optimization workflow for bromopyridine derivatives, highlighting the critical use of TFE and NaBr additives.

References

  • Dahlgren, A., et al. (2002). Novel morpholinone-based D-Phe-Pro-Arg mimics as potential thrombin inhibitors: design, synthesis, and X-ray crystal structure.[1] Bioorganic & Medicinal Chemistry, 10(6), 1829-1839.[1] Link

  • Venkatesh, S., & Lipper, R. A. (2000). Role of the Morpholine Ring in the Conformational Restriction of Small Molecules. Journal of Pharmaceutical Sciences, 89(2), 145-154. Link

  • Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Chemical Reviews, 108(8), 3052-3052. Link

  • BenchChem. Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem Technical Library. Link

  • Awwadi, F. F., et al. (2006). Dual Behavior of Bromine Atoms in Supramolecular Chemistry: The Crystal Structure of Bromopyridine Complexes. Crystal Growth & Design, 6(3), 713-718. Link

Sources

Validation

The Phenyl-to-Pyridine Switch: A Comparative Guide to the Biological Activity of Morpholinone Analogs

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the morpholinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the morpholinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities. A frequent strategic decision in the optimization of lead compounds is the bioisosteric replacement of a phenyl group with a pyridine ring. This guide provides an in-depth comparison of the biological activities of pyridine versus phenyl morpholinone analogs, grounded in established principles of medicinal chemistry and supported by experimental methodologies for their evaluation. We will explore the causal relationships behind this strategic "phenyl-pyridyl switch" and its implications for anticancer, antimicrobial, and kinase inhibitory activities.

The Rationale Behind the Phenyl-to-Pyridine Bioisosteric Replacement

The substitution of a phenyl ring with a pyridine ring is a well-established strategy in drug design aimed at modulating a compound's physicochemical and pharmacokinetic properties. While the phenyl group is a ubiquitous component in many drugs due to its ability to engage in hydrophobic and π-stacking interactions, its indiscriminate use can lead to poor solubility and metabolic instability.

The introduction of a nitrogen atom into the aromatic ring to form pyridine offers several advantages:

  • Enhanced Potency and Selectivity: The nitrogen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein, which can lead to increased binding affinity and biological potency.

  • Improved Physicochemical Properties: Pyridine's polar nature generally increases the water solubility of a compound, which is a crucial factor for bioavailability.

  • Modulated Metabolic Stability: The pyridine ring can alter the metabolic profile of a drug, for instance, by blocking a site of oxidation by cytochrome P450 enzymes.

This "phenyl-pyridyl switch" can profoundly impact a drug's in vitro and in vivo performance, making it a key consideration in lead optimization.

Comparative Biological Activities

While direct head-to-head studies on phenyl versus pyridine morpholinone analogs are not extensively documented in publicly available literature, we can extrapolate the likely comparative activities based on extensive research on this bioisosteric replacement in other scaffolds.

Anticancer Activity

Both phenyl and pyridine-containing morpholinones have been investigated for their potential as anticancer agents. The morpholine moiety itself is a privileged structure in the design of anticancer drugs, often found in inhibitors of key signaling pathways.

Phenyl Morpholinone Analogs: These compounds often exhibit cytotoxicity through mechanisms such as the inhibition of kinases like PI3K or by inducing apoptosis. The phenyl group typically engages in hydrophobic interactions within the active site of target proteins.

Pyridine Morpholinone Analogs: Replacing the phenyl with a pyridine ring can enhance anticancer activity. For example, in a study on benzotriazin-7-ones, altering the 1,3-substitution from phenyl to pyrid-2-yl increased cytotoxicity against most cancer cell lines. This enhancement can be attributed to the pyridine nitrogen forming a crucial hydrogen bond with amino acid residues in the target's active site, leading to stronger binding and inhibition.

The following table provides a hypothetical comparison of the cytotoxic activity of a phenyl morpholinone analog versus its pyridine counterpart against a panel of cancer cell lines, based on the trends observed in the literature.

Compound IDCore ScaffoldAromatic GroupCancer Cell LineIC50 (µM)
PM-1 MorpholinonePhenylMCF-7 (Breast)8.5
PYM-1 MorpholinonePyridin-2-ylMCF-7 (Breast)3.2
PM-1 MorpholinonePhenylA549 (Lung)12.1
PYM-1 MorpholinonePyridin-2-ylA549 (Lung)5.8
PM-1 MorpholinonePhenylHCT116 (Colon)10.3
PYM-1 MorpholinonePyridin-2-ylHCT116 (Colon)4.1

This data is illustrative and based on general trends observed in medicinal chemistry.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, and both phenyl and pyridine morpholinone analogs have shown promise.

Phenyl Morpholinone Analogs: These compounds can exhibit antibacterial and antifungal properties, with their mechanism of action often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.

Pyridine Morpholinone Analogs: The introduction of the pyridine ring can significantly boost antimicrobial potency. The nitrogen atom can chelate with metal ions essential for microbial enzyme function or form hydrogen bonds with microbial targets. Studies on other scaffolds have shown that pyridine-containing compounds can have potent activity against a range of bacteria and fungi.

Below is an illustrative table comparing the Minimum Inhibitory Concentration (MIC) of phenyl and pyridine morpholinone analogs against common microbial strains.

Compound IDCore ScaffoldAromatic GroupMicroorganismMIC (µg/mL)
PM-2 MorpholinonePhenylStaphylococcus aureus32
PYM-2 MorpholinonePyridin-2-ylStaphylococcus aureus8
PM-2 MorpholinonePhenylEscherichia coli64
PYM-2 MorpholinonePyridin-2-ylEscherichia coli16
PM-2 MorpholinonePhenylCandida albicans16
PYM-2 MorpholinonePyridin-2-ylCandida albicans4

This data is illustrative and based on general trends observed in medicinal chemistry.

PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. The morpholine ring is a key pharmacophore in many PI3K inhibitors.

Phenyl Morpholinone Analogs: Phenyl-substituted morpholinopyrimidines have been developed as PI3K inhibitors, where the phenyl group occupies a hydrophobic pocket in the ATP-binding site of the enzyme.

Pyridine Morpholinone Analogs: Replacing the phenyl with a pyridine ring has been shown to improve the potency and selectivity of PI3K inhibitors. For instance, in the development of PI3Kδ inhibitors, the substitution of a phenyl group with a pyridine ring led to a compound with lower predicted clearance and excellent isoform selectivity. The pyridine nitrogen can form a critical hydrogen bond with the hinge region of the kinase, a common feature of potent kinase inhibitors.

A hypothetical comparison of the PI3K inhibitory activity of phenyl and pyridine morpholinone analogs is presented below.

Compound IDCore ScaffoldAromatic GroupPI3K IsoformIC50 (nM)
PM-3 MorpholinonePhenylPI3Kα150
PYM-3 MorpholinonePyridin-2-ylPI3Kα35
PM-3 MorpholinonePhenylPI3Kβ250
PYM-3 MorpholinonePyridin-2-ylPI3Kβ80
PM-3 MorpholinonePhenylPI3Kδ180
PYM-3 MorpholinonePyridin-2-ylPI3Kδ25

This data is illustrative and based on general trends observed in medicinal chemistry.

Experimental Protocols

To empirically validate the comparative biological activities of pyridine versus phenyl morpholinone analogs, the following standardized experimental protocols are recommended.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenyl and pyridine morpholinone analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland standard

  • Positive control antibiotic/antifungal

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: The Phenyl-to-Pyridine Switch and its Consequences.

G cluster_0 In Vitro Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Pyridine & Phenyl Analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for MTT-based Cytotoxicity Assay.

Conclusion

The strategic replacement of a phenyl ring with a pyridine moiety in morpholinone analogs represents a powerful approach in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. While the specific outcomes are context-dependent, the introduction of a pyridine ring often leads to increased potency in anticancer, antimicrobial, and kinase inhibitory activities. This is primarily due to the pyridine nitrogen's ability to form additional hydrogen bonds with target proteins and the overall improvement in the compound's physicochemical properties. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these principles in a research setting.

References

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14208–14287. Available from: [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL Document Report, CHEMBL5244278. Available from: [https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL5244278/]([Link]

Comparative

Optimizing Oral Anticoagulation: A Comparative PK Analysis of Pyridine-Core vs. Non-Pyridine Factor Xa Inhibitors

Topic: Pharmacokinetic Properties of Pyridine-Based Factor Xa Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Properties of Pyridine-Based Factor Xa Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of Direct Oral Anticoagulants (DOACs), the structural core dictates the pharmacokinetic (PK) destiny of the molecule. While early generation FXa inhibitors like Rivaroxaban utilized a morpholinone-oxazolidinone scaffold, subsequent medicinal chemistry efforts explored pyridine-based scaffolds to manipulate solubility, metabolic stability, and clearance pathways.

This guide provides a technical comparison of Pyridine-Core inhibitors (Edoxaban, Betrixaban) against the Non-Pyridine standard (Rivaroxaban) . We analyze how the pyridine moiety influences renal clearance and metabolic susceptibility, providing actionable insights for researchers designing next-generation antithrombotics.

Comparative Pharmacokinetic Profiling

The incorporation of a pyridine ring—often substituted with chlorine or integrated into a thiazolo-fused system—fundamentally alters the physicochemical profile compared to the neutral morpholinone core.

Table 1: Physicochemical & PK Comparison
FeatureEdoxaban (Pyridine-Core)Betrixaban (Pyridine-Core)Rivaroxaban (Non-Pyridine)
Core Scaffold Thiazolo-pyridineChloropyridine-benzamideMorpholinone-oxazolidinone
Bioavailability (F%) ~62%~34% (Variable with food)>80% (High)
Tmax 1–2 h3–4 h2–4 h
Protein Binding ~55%~60%~92–95%
Renal Clearance ~50% (Balanced)<1% (Minimal)~33% (Significant)
Metabolism Minimal CYP3A4 (<10%); Hydrolysis via CES1Minimal CYP (<1%); Biliary excretionCYP3A4 & CYP2J2 (Significant)
Half-life (t1/2) 10–14 h19–27 h (Effective)5–9 h (Young) / 11–13 h (Elderly)
Substrate Class P-gp substrateP-gp substrateP-gp & BCRP substrate
Critical Analysis: The "Pyridine Effect" on Clearance
  • The Solubility/Permeability Trade-off: Rivaroxaban’s morpholinone core grants it high passive permeability and bioavailability (>80%). In contrast, the pyridine-based Betrixaban exhibits lower bioavailability (~34%) due to its specific amphiphilic nature and low solubility at high pH. However, this same property drives its unique hepatobiliary excretion profile.

  • Renal Sparing Mechanism: The most distinct advantage of the pyridine-based Betrixaban is its near-zero renal clearance. Unlike the morpholinone-based Rivaroxaban, which relies on renal filtration for a third of its elimination, Betrixaban’s chloropyridine structure promotes active biliary efflux. This makes it the superior candidate for patients with severe renal impairment (CrCl 15–30 mL/min).

  • Metabolic Stability: Edoxaban utilizes the pyridine scaffold to minimize CYP dependence. While Rivaroxaban is heavily metabolized by CYP3A4/2J2 (oxidative degradation), Edoxaban is primarily cleared via hydrolysis (Carboxylesterase 1 - CES1) and renal excretion. This reduces drug-drug interaction (DDI) risks associated with CYP inhibitors, a common issue with non-pyridine scaffolds.

Mechanistic Visualization: Clearance Pathways

The following diagram illustrates the divergent clearance mechanisms dictated by the core scaffold.

ClearancePathways cluster_input Oral Administration cluster_liver Hepatic Processing Riva Rivaroxaban (Morpholinone) CYP CYP3A4/2J2 Oxidation Riva->CYP Major Route Kidney Renal Excretion (Urine) Riva->Kidney ~33% Unchanged Edox Edoxaban (Pyridine/Thiazole) CES1 CES1 Hydrolysis Edox->CES1 Hydrolysis (M4) Edox->Kidney ~50% Unchanged Betr Betrixaban (Chloropyridine) Biliary Biliary Efflux (P-gp) Betr->Biliary Active Efflux Betr->Kidney <1% (Negligible) CYP->Kidney Metabolites CES1->Biliary Feces Fecal Excretion Biliary->Feces Predominant

Figure 1: Comparative clearance pathways. Note Betrixaban's (Green) exclusive reliance on hepatobiliary excretion vs. Rivaroxaban's (Red) dual CYP/Renal dependency.

Experimental Protocols for PK Validation

To validate these properties in a drug discovery campaign, the following protocols are essential. These methodologies are designed to be self-validating by including specific internal controls.

Protocol A: High-Throughput Chromogenic FXa Inhibition Assay (Ki Determination)

Purpose: To determine the inhibitory constant (


) of the pyridine-based candidate against purified human Factor Xa, independent of plasma protein binding.

Materials:

  • Enzyme: Human Factor Xa (0.5 nM final conc).

  • Substrate: Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Control: Rivaroxaban (Positive Control).

Workflow:

  • Preparation: Prepare 10-point serial dilutions of the test compound in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Pre-incubation: Add 10 µL of diluted compound to 40 µL of Human FXa enzyme solution.

    • Validation Step: Incubate for 30 minutes at 25°C . This ensures equilibrium binding is reached before substrate addition.

  • Reaction Initiation: Add 50 µL of S-2765 substrate (at

    
     concentration, typically ~200 µM).
    
  • Kinetic Read: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes using a microplate reader.

  • Analysis: Calculate

    
     from the linear portion of the curve. Fit data to the Morrison equation (for tight-binding inhibitors) or competitive inhibition model to derive 
    
    
    
    .
    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Microsomal Metabolic Stability (CES1 vs. CYP Differentiation)

Purpose: To distinguish if a pyridine-based candidate is cleared via CYP oxidation (Rivaroxaban-like) or Hydrolysis (Edoxaban-like).

Workflow:

  • System A (General): Human Liver Microsomes (HLM) + NADPH regenerating system.

  • System B (Hydrolysis Control): HLM without NADPH (detects CES1/esterase activity only).

  • System C (Inhibition Check): HLM + NADPH + BNPP (Bis-p-nitrophenyl phosphate, a specific carboxylesterase inhibitor).

  • Incubation: Spiked test compound (1 µM) at 37°C. Time points: 0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (Warfarin).

  • LC-MS/MS Analysis: Monitor parent depletion.

    • Interpretation:

      • Clearance in A only = CYP driven.

      • Clearance in A & B = Hydrolysis driven.

      • Clearance in A & B, but blocked in C = CES1 Specific (Edoxaban profile).

Workflow Visualization

AssayWorkflow cluster_potency Potency Screening cluster_metab Metabolic Profiling (Protocol B) start Candidate Compound (Pyridine Core) chrom Chromogenic FXa Assay (Protocol A) start->chrom ki_calc Ki Determination (Cheng-Prusoff) chrom->ki_calc hlm HLM Incubation ki_calc->hlm If Ki < 5nM path_check Pathway Differentiation hlm->path_check decision Clearance Mechanism? path_check->decision CYP Driven CYP Driven decision->CYP Driven +NADPH only Hydrolysis Driven Hydrolysis Driven decision->Hydrolysis Driven +/- NADPH Rivaroxaban-like Profile Rivaroxaban-like Profile CYP Driven->Rivaroxaban-like Profile Edoxaban-like Profile Edoxaban-like Profile Hydrolysis Driven->Edoxaban-like Profile

Figure 2: Screening workflow to categorize candidates based on the metabolic differentiation protocols.

References
  • Samama, M. M. (2011).[1][2] The mechanism of action of rivaroxaban—an oral, direct Factor Xa inhibitor—compared with other anticoagulants.[1][2][3] Thrombosis Research.[2] Link

  • Bounameaux, H., & Camm, A. J. (2014). Edoxaban: An update on the new oral direct factor Xa inhibitor. Drugs.[2][4][5][6][7][8][9][10][11][12][13] Link

  • Chan, N. C., et al. (2018). Betrixaban: A new oral factor Xa inhibitor for extended thromboprophylaxis. European Heart Journal. Link

  • Zhang, Y., et al. (2020). Pharmacokinetics and Pharmacodynamics of Edoxaban in Healthy Subjects and Patients. Clinical Pharmacokinetics. Link

  • BPS Bioscience. (2024). Factor Xa Inhibitor Screening Assay Kit Protocol.[7]Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Bromopyridin-4-YL)morpholin-3-one

Comprehensive Safety & Handling Guide for 4-(2-Bromopyridin-4-YL)morpholin-3-one This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 4-(2-Bromopyridin-4-YL)morpholin-3-one

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-Bromopyridin-4-YL)morpholin-3-one. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Therefore, a cautious and comprehensive approach to handling is paramount.

Immediate Safety & Hazard Assessment

Before handling 4-(2-Bromopyridin-4-YL)morpholin-3-one, it is crucial to understand the potential risks and to be prepared for emergency situations.

Core Hazard Summary

Based on analogous compounds, this chemical should be treated as possessing the following hazards until proven otherwise:

Hazard ClassAnticipated EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or inhaled.2-Bromopyridine and 4-Bromopyridine Hydrobromide show significant toxicity warnings.[1][2][4]
Skin Corrosion/Irritation Causes skin irritation.[1][5][6]Bromopyridines and morpholinones are cited as skin irritants.[1][7][9][11]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5][6]This is a common hazard for both bromopyridines and morpholinones.[1][7][9][11]
Specific Target Organ Toxicity May cause respiratory irritation.[1][5][6]Inhalation of dust or vapors can irritate the respiratory system.[1][5][9]
Emergency First Aid
  • In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek immediate medical attention, as dermal absorption can be a significant route of exposure.[1][4]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.[7]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][12] Seek immediate medical attention.[1][12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risk of exposure. The following tiered system provides guidance for appropriate PPE selection.

Standard Laboratory Operations (Low Risk of Exposure)
  • Activities: Weighing small quantities in a containment enclosure, preparing dilute solutions in a fume hood.

  • Required PPE:

    • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields.[13]

    • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[13] Gloves must be inspected before use and changed immediately if contamination is suspected.

    • Body Protection: A fully buttoned, long-sleeved laboratory coat.[13]

    • Footwear: Closed-toe and closed-heel shoes that cover the entire foot.[13]

Operations with Increased Risk of Splashes or Aerosols
  • Activities: Synthesis reactions, purifications, transfers of larger quantities (>1g), or any operation outside of a certified chemical fume hood.

  • Required PPE:

    • Eye/Face Protection: Chemical splash goggles.[13] For significant splash risks, a full face shield worn over chemical splash goggles is required.[13][14]

    • Hand Protection: Chemical-resistant gloves (e.g., neoprene or thicker nitrile) should be worn.[13] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Body Protection: A chemical-resistant apron worn over a laboratory coat, or a chemical-resistant gown.[14][15]

    • Respiratory Protection: All work should be performed in a certified chemical fume hood to minimize inhalation exposure.[16][17][18]

Emergency Response (Spills or Uncontrolled Release)
  • Activities: Cleaning up spills, responding to an unexpected release of the substance.

  • Required PPE:

    • Eye/Face Protection: Full face-piece respirator with appropriate cartridges for organic vapors and particulates.[3][19]

    • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Body Protection: A fully encapsulated chemical protection suit to prevent any skin contact.[14]

    • Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1][20]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level Start Start: Assess Task CheckRisk Risk of Splash or Aerosol? Start->CheckRisk CheckEmergency Emergency (Spill)? Start->CheckEmergency LowRisk Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckRisk->LowRisk No HighRisk Enhanced PPE: - Goggles & Face Shield - Neoprene Gloves - Chemical Apron/Gown CheckRisk->HighRisk Yes CheckEmergency->CheckRisk No Emergency Emergency PPE: - Full-Face Respirator/SCBA - Heavy-Duty Gloves - Chemical Suit CheckEmergency->Emergency Yes

Caption: PPE selection workflow based on task risk level.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Verification: Upon receipt, check that the container is clearly labeled and free from leaks or damage.[16]

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12][21] The storage location should be secure and accessible only to authorized personnel.[7][12] Keep the container tightly sealed when not in use.[1][12][16]

Handling and Use
  • Designated Area: All handling of 4-(2-Bromopyridin-4-YL)morpholin-3-one should occur in a designated area, such as a certified chemical fume hood, to control potential exposure.[16][17]

  • Ventilation: Ensure adequate ventilation at all times.[12][16] Avoid the formation of dust and aerosols.[12]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][16] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7][16]

  • Contamination Control: Avoid all personal contact with the substance.[16] Use tools (spatulas, scoops) to handle the solid material and avoid direct contact.

Accidental Spill Response
  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (Section 2.2), absorb the spill with an inert, non-combustible material like sand or vermiculite.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.[12]

    • Alert emergency responders and provide them with the location and nature of the hazard.[1][16]

    • Restrict access to the area.

    • Only personnel trained and equipped for hazardous spill response (Section 2.3) should attempt to clean up the spill.

Waste Disposal
  • Classification: All waste containing 4-(2-Bromopyridin-4-YL)morpholin-3-one, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4]

  • Containerization: Collect waste in a designated, clearly labeled, and sealed container for halogenated organic waste.[18][22]

  • Disposal Method: The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[23] Chemical neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be an option for aqueous solutions, but this should only be performed by trained personnel following a validated procedure.[22][23] Do not dispose of this chemical down the drain.[12][21]

Chemical Handling & Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receipt Receive & Inspect Store Store Securely Receipt->Store Use Use in Fume Hood with Appropriate PPE Store->Use Spill Spill? Use->Spill Collect Collect Waste in Labeled Container Dispose Dispose via Licensed Hazardous Waste Vendor Collect->Dispose Spill->Collect No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Collect

Caption: Workflow from chemical receipt to final disposal.

References

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Preproom.org. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%. Retrieved from [Link]

  • Pilloud, F. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 72(5), 335-339. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

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